3-Ethyl-n-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-5-4-6-9(7-8)10-2/h4-7,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZZQJHAYDHFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Ethyl-3-methylaniline solubility in organic solvents
An In-depth Technical Guide to the Solubility of N-Ethyl-3-methylaniline in Organic Solvents
Abstract
N-Ethyl-3-methylaniline (CAS No. 102-27-2), also known as N-Ethyl-m-toluidine, is a crucial chemical intermediate in the synthesis of dyes and pharmaceuticals.[1][2] Its processability, reactivity, and formulation are fundamentally governed by its solubility in various organic media. This technical guide provides a comprehensive examination of the solubility characteristics of N-Ethyl-3-methylaniline. We will delve into the underlying physicochemical principles that dictate its solubility, present available solubility data, and offer detailed, field-proven protocols for its experimental determination. Furthermore, this guide explores modern computational approaches for solubility prediction, ensuring researchers are equipped with both foundational knowledge and cutting-edge techniques for solvent selection and process optimization.
Physicochemical Profile of N-Ethyl-3-methylaniline
A thorough understanding of a compound's physical and chemical properties is the cornerstone of any solubility study. N-Ethyl-3-methylaniline is a substituted aromatic amine with a distinct molecular architecture that dictates its behavior in solution.[3]
Table 1: Key Physicochemical Properties of N-Ethyl-3-methylaniline
| Property | Value | Source(s) |
| CAS Number | 102-27-2 | [1][3][4] |
| Molecular Formula | C₉H₁₃N | [1][3][4] |
| Molecular Weight | 135.21 g/mol | [1][3] |
| Appearance | Clear, colorless to yellowish or light amber liquid | [1][5] |
| Boiling Point | 221 °C (lit.) | [1][4] |
| Density | 0.957 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index (n²⁰/D) | 1.546 (lit.) | [1][3][4] |
| Water Solubility | 1131 mg/L at 20 °C (Sparingly soluble) | [1][6] |
| pKa | 5.27 ± 0.25 (Predicted) | [1] |
Theoretical Principles of Solubility
The solubility of N-Ethyl-3-methylaniline is a direct consequence of its molecular structure—an interplay between a polar amino group and a largely non-polar substituted aromatic ring. The guiding principle of "like dissolves like" provides a robust framework for predicting its solubility behavior.[7]
The molecule can be deconstructed into three key regions influencing its solubility:
-
The Aromatic Ring (Non-polar): The benzene ring is hydrophobic and contributes to favorable interactions with non-polar or weakly polar solvents through van der Waals forces.
-
The Alkyl Substituents (Non-polar): The ethyl group on the nitrogen and the methyl group on the ring further enhance the molecule's non-polar, lipophilic character.[7]
-
The Secondary Amine Group (Polar): The nitrogen atom with its lone pair of electrons is the primary polar center.[8] It can act as a hydrogen bond acceptor, though it lacks a hydrogen atom for donation. This polarity allows for dipole-dipole interactions with polar solvents.
This dual character predicts that N-Ethyl-3-methylaniline will be most soluble in solvents of intermediate polarity or those that have both polar and non-polar characteristics. Its limited solubility in water is due to the large, non-polar hydrocarbon portion of the molecule outweighing the polarity of the single amine group.[9]
As an amine, N-Ethyl-3-methylaniline is a weak base. This property is critical. In the presence of an acid, the amine group is protonated to form a salt.[1] This salt is ionic and therefore significantly more polar, leading to a dramatic increase in solubility in polar solvents like water.
Qualitative and Quantitative Solubility Profile
While extensive quantitative data is not widely published, a qualitative profile can be constructed from chemical database entries and by analogy to similar substituted anilines.[7]
Qualitative Assessment:
-
Alcohols (e.g., Ethanol): Soluble.[1][3] The alkyl chain of the alcohol interacts favorably with the non-polar parts of the molecule, while the hydroxyl group interacts with the amine.
-
Ethers (e.g., Diethyl Ether): Soluble.[1][3] Ethers are effective solvents for moderately polar compounds.
-
Aromatic Solvents (e.g., Toluene): Expected to be highly soluble due to the similar aromatic structures.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Expected to be highly soluble.
-
Aqueous Acid (e.g., 5% HCl): Soluble due to the formation of the corresponding ammonium salt.[10]
-
Aqueous Base (e.g., 5% NaOH): Insoluble. As a basic compound, it will not be deprotonated further.[10]
Quantitative Data: As of this guide's publication, a comprehensive, multi-solvent quantitative solubility dataset for N-Ethyl-3-methylaniline is not readily available in the peer-reviewed literature. This underscores the necessity for researchers to perform experimental determinations for their specific solvent systems and conditions. The protocol provided in the following section is designed for this purpose.
Experimental Protocol for Solubility Determination
A precise and reproducible determination of solubility is critical for process development and modeling. The gravimetric method is a robust and widely accessible technique for this purpose.[8]
Objective: To quantitatively determine the solubility of N-Ethyl-3-methylaniline in a selected organic solvent at a specified temperature.
Materials:
-
N-Ethyl-3-methylaniline (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or small Erlenmeyer flasks with screw caps
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Calibrated positive displacement pipette or gas-tight syringe
-
Pre-weighed glass vials
-
Analytical balance (readable to at least 0.1 mg)
-
Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of N-Ethyl-3-methylaniline to a flask containing a known volume of the solvent. "Excess" means that undissolved solute should be clearly visible after mixing.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in a temperature-controlled shaker or bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation. Vigorous agitation is necessary.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, let the flask stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved material to settle.
-
Carefully draw a known volume (e.g., 1-5 mL) of the supernatant using a calibrated pipette or syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed (tared) glass vial. This step is critical to remove any suspended micro-droplets or solid particles.[8]
-
-
Gravimetric Analysis:
-
Record the exact mass of the tared vial containing the filtered saturated solution.
-
Carefully evaporate the solvent. This can be achieved by placing the vial in a vacuum oven at a moderate temperature (well below the boiling point of N-Ethyl-3-methylaniline) or by using a gentle stream of nitrogen gas in a fume hood.[7]
-
Once the solvent is completely removed, continue to dry the vial containing the N-Ethyl-3-methylaniline residue until a constant weight is achieved.
-
Allow the vial to cool to room temperature in a desiccator before the final weighing.
-
-
Calculation of Solubility:
-
Mass of dissolved solute: (Final weight of vial + residue) - (Tare weight of vial)
-
Mass of solvent: (Weight of vial + solution) - (Final weight of vial + residue)
-
Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) * 100
-
The solubility can also be converted to other units such as g/L or molarity (mol/L) using the density of the solvent.
-
Computational Approaches to Solubility Prediction
When experimental data is unavailable or a rapid screening of many solvents is required, computational models offer a powerful alternative.[11] These quantitative structure-property relationship (QSPR) models use molecular descriptors to predict physical properties like solubility.[12]
-
Thermodynamic Models (e.g., COSMO-RS): Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemistry to calculate the chemical potential of a solute in a solvent, from which solubility can be derived. These models are powerful because they are based on first principles and can often provide accurate predictions without experimental input.[12]
-
Machine Learning Models: With the growth of chemical databases, machine learning algorithms (e.g., Random Forest, Graph Neural Networks) can be trained on existing solubility data to predict the solubility of new compounds.[12][13] These models excel at identifying complex patterns between molecular structure and solubility but are dependent on the quality and size of the training dataset.[11]
The integration of computational chemistry and machine learning is a rapidly advancing field that promises to significantly accelerate the process of solvent selection in drug development and chemical synthesis.[12]
Safety, Handling, and Storage
N-Ethyl-3-methylaniline is a hazardous chemical that requires strict safety protocols.
-
Toxicity: It is classified as toxic if swallowed, in contact with skin, or inhaled.[3] It may cause irritation to the skin and serious eye irritation.[3][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15] Work should be conducted in a certified chemical fume hood to avoid inhaling vapors.[15]
-
Chemical Incompatibility: N-Ethyl-3-methylaniline is a base and can react exothermically with acids.[1] It may also be incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[1][16]
-
Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[15] Keep containers tightly closed.[15]
Conclusion
N-Ethyl-3-methylaniline exhibits a solubility profile dominated by its dual polar/non-polar character. It is readily soluble in common organic solvents like alcohols and ethers, with expected high solubility in aromatic and halogenated solvents. Its basicity allows for high solubility in acidic aqueous solutions. The scarcity of published quantitative data necessitates the use of robust experimental methods, such as the gravimetric protocol detailed herein, for accurate process design. As the field evolves, the synergy between experimental determination and advanced computational prediction will provide an increasingly powerful toolkit for scientists and researchers working with this versatile chemical intermediate.
References
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- Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide - Benchchem.
- N-ethyl-3-methylaniline - 102-27-2, C9H13N, density, melting point, boiling point, structural formula, synthesis.
- A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents - Benchchem.
- N-Ethyl-3-methylaniline CAS#: 102-27-2 - ChemicalBook.
- N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem - NIH.
- N-Methylaniline - Solubility of Things.
- EXPERIMENT 1 DETERMIN
- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2.
- SAFETY D
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- Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing).
- n-ethyl-3-methylaniline cas 102-27-2 - Haihang Industry Co., Ltd.
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- Pruned Machine Learning Models to Predict Aqueous Solubility | ACS Omega.
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w
- N-ETHYLANILINE - CAMEO Chemicals - NOAA.
- Solubility of Organic Compounds.
- N-Ethyl-3-methylaniline | CAS#:102-27-2 | Chemsrc.
- N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing - MSPL.
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Comparative Reactivity and Application Profiling: 3-Ethyl-N-methylaniline vs. N,N-Diethyl-m-toluidine
Executive Summary
In the landscape of functional aromatic amines, the subtle structural differences between secondary and tertiary amines dictate their utility in advanced chemical synthesis, drug development, and materials science. This technical guide provides an in-depth mechanistic comparison between 3-Ethyl-N-methylaniline (a secondary amine) and N,N-Diethyl-m-toluidine (a tertiary amine). By analyzing their distinct electronic environments, steric profiles, and redox potentials, we establish the causality behind their respective roles: the former as a highly specific synthetic intermediate in pharmaceutical research[1], and the latter as a robust polymerization accelerator and colorimetric assay reagent[2][3].
Structural and Mechanistic Causality
The Secondary Amine: this compound
This compound (CAS: 71265-20-8) features a secondary amine group with a single methyl substituent on the nitrogen and an ethyl group at the meta position of the benzene ring[4][5].
-
Reactivity Profile: The presence of the active N-H bond makes this compound highly susceptible to further alkylation, acylation, and participation in hydrogen bonding. It acts as a potent nucleophile but is prone to oxidative degradation if not handled in inert environments.
-
Causality in Drug Design: In pharmaceutical synthesis, specifically in the development of Eis (aminoglycoside acetyltransferase) inhibitors for tuberculosis treatment, the secondary amine acts as a critical anchor[1]. The N-H bond allows for precise conformational plasticity, enabling the molecule to adapt to the variable structures of the enzyme's binding pocket while maintaining a rigid-body fit for the rest of the scaffold[1].
The Tertiary Amine: N,N-Diethyl-m-toluidine
N,N-Diethyl-m-toluidine (CAS: 91-67-8) is a tertiary amine characterized by two ethyl groups on the nitrogen and a methyl group at the meta position[6][7].
-
Reactivity Profile: Lacking an N-H bond, it cannot undergo standard acylation. Instead, its reactivity is defined by the high electron density on the nitrogen, augmented by the inductive electron-donating effects of the meta-methyl and N-diethyl groups[6][8].
-
Causality in Polymerization: This compound is an exceptionally efficient electron donor. In the presence of peroxides (like Benzoyl Peroxide, BPO), it readily undergoes a single-electron transfer (SET) to form a radical cation[2][3]. The meta-methyl group provides enough inductive stabilization without introducing the severe steric hindrance that an ortho-methyl group would cause, making it an ideal, intermediate-volatility accelerator for dental resins, bone cements, and cyanoacrylate adhesives[2][3][9].
Quantitative Physicochemical Data
To facilitate material selection, the following table summarizes the key quantitative properties of both compounds, highlighting how the substitution degree impacts their physical state and handling requirements.
| Property | This compound | N,N-Diethyl-m-toluidine |
| CAS Number | 71265-20-8[4] | 91-67-8[6][7] |
| Molecular Formula | C9H13N[4] | C11H17N[6][7] |
| Molecular Weight | 135.21 g/mol [4] | 163.26 g/mol [6][7] |
| Amine Classification | Secondary Amine | Tertiary Amine |
| Boiling Point | ~245 °C (estimated) | 231-232 °C[7] |
| Density (at 25 °C) | ~0.94 g/mL | 0.922 g/mL[7] |
| Primary Application | Pharmaceutical intermediate (Eis inhibitors)[1] | Polymerization accelerator, Dye intermediate[2][8] |
Mechanistic Pathway: Radical Polymerization Acceleration
The most prominent industrial application of N,N-Diethyl-m-toluidine is its role as an amine accelerator. The diagram below illustrates the self-contained logical workflow of the amine-peroxide redox initiation system.
Mechanistic pathway of N,N-Diethyl-m-toluidine accelerated radical polymerization.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Built-in quality control steps ensure that the causality of the chemical reactions is continuously monitored.
Protocol A: Formulation and Validation of N,N-Diethyl-m-toluidine Accelerated Cyanoacrylate
This protocol details the use of N,N-Diethyl-m-toluidine as a pretreatment accelerator for rapid-curing adhesives[3].
Step 1: Accelerator Solution Preparation
-
Action: Dissolve 0.5% (w/v) N,N-Diethyl-m-toluidine in a highly volatile, non-reactive solvent (e.g., heptane or acetone).
-
Causality: The low concentration prevents polymer chain termination caused by excessive radical recombination, while the volatile solvent ensures rapid evaporation, leaving a uniform monolayer of the tertiary amine on the substrate[3].
Step 2: Substrate Pretreatment
-
Action: Apply 10 µL of the accelerator solution to the target substrate and allow 30 seconds for solvent flash-off.
Step 3: Monomer Application and Curing
-
Action: Apply a standard drop (~20 µL) of ethyl cyanoacrylate monomer to the pretreated area and mate the surfaces.
-
Validation (Self-Validating Step): Monitor the set time. A properly functioning N,N-Diethyl-m-toluidine system will induce a set time of <3 seconds. If the set time exceeds 5 seconds, it indicates amine oxidation (degradation) or solvent entrapment.
-
Instrumental QC: Perform Differential Scanning Calorimetry (DSC) on the cured sample. The absence of a residual exothermic peak during the first heating cycle confirms 100% monomer conversion, validating the accelerator's efficiency.
Protocol B: Nucleophilic Acylation of this compound for Inhibitor Synthesis
This protocol leverages the secondary amine's active N-H bond to synthesize sulfonamide-based Eis inhibitors[1].
Step 1: Reagent Preparation
-
Action: In a flame-dried Schlenk flask under argon, dissolve 1.0 equivalent of the target sulfonyl chloride and 1.2 equivalents of this compound in anhydrous Dichloromethane (DCM)[1].
-
Causality: Argon prevents premature oxidation of the secondary amine. The slight excess of the amine drives the equilibrium forward and can act as a localized base, though an external base is preferred.
Step 2: Base Addition and Reaction
-
Action: Dropwise add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) at 0 °C. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing with this compound for the electrophile.
Step 3: Validation and Workup (Self-Validating Step)
-
Action: Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent.
-
Validation: The disappearance of the this compound spot (which stains strongly with Ninhydrin due to the secondary amine) and the appearance of a UV-active, Ninhydrin-negative product spot confirms successful N-sulfonylation. Proceed to aqueous wash (0.1 M HCl) to remove residual DIPEA and unreacted starting amine.
References
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OttoKemi. "N,N-Diethyl-m-toluidine, 98% 91-67-8 India - Laboratory Chemicals." OttoKemi. Available at: [Link]
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PubChem - NIH. "this compound | C9H13N | CID 14977562." National Institutes of Health. Available at:[Link]
- Google Patents. "Accelerator for cyanoacrylates - US6251818B1." Google Patents.
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CORE. "Eis Inhibitors." CORE. Available at: [Link]
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Physicochemical Characterization of N-Ethyl-m-toluidine: A Technical Guide to Refractive Index and Density Profiling
Executive Summary
N-Ethyl-m-toluidine (CAS: 102-27-2) is a highly reactive, secondary aromatic amine that serves as a critical intermediate in the synthesis of advanced agrochemicals, photosensitive materials, and active pharmaceutical ingredients (APIs). Because downstream synthetic pathways—such as fluorosulfurylation or targeted amination—are highly sensitive to reactant purity, rigorous physicochemical profiling of the raw material is non-negotiable.
This whitepaper provides drug development professionals and analytical chemists with an in-depth framework for evaluating the two most critical non-destructive quality attributes of N-Ethyl-m-toluidine: Refractive Index (RI) and Density . By moving beyond basic measurements and understanding the structural causality behind these metrics, laboratories can establish robust, self-validating quality control systems.
Quantitative Physicochemical Profile
The following table synthesizes the baseline quantitative data for pure N-Ethyl-m-toluidine. These metrics serve as the absolute reference standards for batch validation.
| Property | Value / Specification | Reference Standard |
| Molecular Formula | C₉H₁₃N | - |
| Molar Mass | 135.21 g/mol | - |
| Appearance | Colorless to light amber/yellow liquid | Visual Inspection |
| Density (ρ) | 0.957 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.546 | [1] |
| Boiling Point | 221 °C – 228 °C | [2],[3] |
| Flash Point | 89 °C (Closed Cup) | [1] |
| Water Solubility | 1131 mg/L at 20 °C | [2] |
Mechanistic Insights: The Causality of Physicochemical Metrics
To expertly validate a batch of N-Ethyl-m-toluidine, an analytical scientist must understand why the molecule exhibits its specific refractive index and density, and how structural degradation alters these values.
The Structural Basis of Refractive Index (n²⁰/D = 1.546)
The refractive index of 1.546[3] is notably high for a low-molecular-weight organic liquid. This is directly caused by the highly delocalized π-electron cloud of the aromatic toluene ring, which interacts strongly with the electromagnetic field of light. Furthermore, the lone pair of electrons on the secondary amine nitrogen participates in resonance with the aromatic ring, increasing the molecule's overall polarizability.
Diagnostic Value: If the N-Ethyl-m-toluidine batch is contaminated with unreacted primary amines (e.g., m-toluidine) or has undergone oxidative degradation into N-oxides, the electron delocalization network is disrupted. This causes a measurable shift in molar refractivity. Therefore, measuring RI is a highly sensitive, immediate indicator of molecular integrity.
The Structural Basis of Density (ρ = 0.957 g/mL)
At 0.957 g/mL (25 °C)[1], N-Ethyl-m-toluidine is slightly less dense than water. The causality here lies in intermolecular packing. While primary amines can form extensive, tightly packed hydrogen-bond networks, the N-ethyl substitution and the meta-methyl group introduce significant steric hindrance. This prevents the molecules from packing densely, lowering the specific gravity.
Diagnostic Value: The presence of moisture (water density ~1.00 g/mL) or heavier synthetic byproducts will artificially inflate the density of the sample, making high-precision densitometry an excellent orthogonal check to RI.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following methodologies are designed as self-validating systems. Every measurement must be bracketed by calibration steps to isolate the variable being tested from environmental or instrumental artifacts.
Protocol A: High-Precision Density Determination
Methodology: Oscillating U-Tube Densitometry Causality for Choice: Traditional pycnometers are prone to evaporative losses and user-dependent meniscus reading errors. Oscillating U-tube densitometers measure the change in resonance frequency of a glass tube, providing 5-digit precision independent of user technique.
Step-by-Step Workflow:
-
System Purge & Baseline Calibration: Flush the U-tube with ultra-pure deionized water, followed by dry air. Measure the density of the water at exactly 25.0 °C. The system must read 0.99704 ± 0.00005 g/mL. If it does not, the system is contaminated or out of calibration; do not proceed.
-
Sample Introduction: Inject 2.0 mL of N-Ethyl-m-toluidine into the U-tube using a Luer-lock syringe, ensuring absolutely no micro-bubbles are introduced.
-
Strict Thermal Equilibration: Allow the instrument's Peltier thermostat to stabilize the sample at exactly 25.0 °C ± 0.01 °C. (Causality: Organic liquids possess high thermal expansion coefficients. A temperature variance of just 1 °C will alter the density reading by approximately 0.001 g/mL, leading to false-positive rejections).
-
Data Acquisition: Record the resonance frequency and the calculated density. A pure batch will yield a density of 0.957 g/mL[1].
Protocol B: Refractive Index Measurement
Methodology: Digital Abbe Refractometry Causality for Choice: The specification "n²⁰/D" mandates a temperature of 20.0 °C and the use of the sodium D-line wavelength (589.3 nm). Utilizing a specific monochromatic wavelength eliminates chromatic dispersion errors, ensuring absolute reproducibility.
Step-by-Step Workflow:
-
Optical Calibration: Clean the measurement prism with absolute ethanol and let it evaporate. Apply a certified reference standard (e.g., pure toluene or ultra-pure water) and verify the baseline RI at 20.0 °C.
-
Sample Application: Apply 0.5 mL of N-Ethyl-m-toluidine to the lower prism. Close the upper illumination prism slowly to spread the liquid into a continuous, thin film without air pockets.
-
Thermal Stabilization: Wait exactly 120 seconds for the thin film to reach thermal equilibrium with the prism's internal water bath (set to 20.0 °C).
-
Measurement: Read the refractive index. The accepted literature value is 1.546[3]. A deviation greater than ± 0.002 indicates unacceptable levels of impurities or oxidation.
Quality Control Workflow Visualization
The following diagram illustrates the logical gating system for batch approval based on the orthogonal validation of both physicochemical properties.
Quality Control Workflow for N-Ethyl-m-toluidine Physicochemical Validation.
Critical Safety & Handling Directives
N-Ethyl-m-toluidine is classified under GHS as highly toxic (Danger). It is toxic if swallowed (H301), in contact with skin (H311), or if inhaled (H331)[1].
-
Containment: All sampling and analytical transfers must be conducted within a certified Class II fume hood.
-
PPE: Operators must wear heavy-duty nitrile gloves, chemical splash goggles, and a lab coat. In industrial settings where vapor exposure cannot be excluded, an ABEK (EN14387) respirator filter is mandatory[1].
-
Environmental: The substance is harmful to aquatic life with long-lasting effects; never dispose of analytical samples in standard aqueous waste streams[2].
References
Sources
Technical Safety Guide: N-Ethyl-3-methylaniline (CAS 102-27-2)
[1][2]
Document Control:
-
Target Analyte: N-Ethyl-3-methylaniline (N-Ethyl-m-toluidine)[1][2]
-
Primary Application: Organic synthesis intermediate, dye coupling agent (color chemistry).
-
Risk Profile: High (Acute Toxicity & Specific Target Organ Toxicity).
Executive Risk Assessment
N-Ethyl-3-methylaniline is not merely a "toxic liquid"; it is a potent methemoglobinemia inducer . Unlike simple corrosives that cause immediate surface damage, this aromatic amine acts systemically. Upon absorption (skin, inhalation, or ingestion), it undergoes metabolic N-hydroxylation in the liver. The resulting metabolites oxidize hemoglobin (
Critical Warning: The latency period for symptoms can range from 2 to 4 hours .[8] A researcher may feel fine immediately after a splash, only to collapse from hypoxia later.
Mechanism of Toxicity (The "Why")
To understand the safety protocols, one must understand the biological mechanism. The danger lies in the liver's attempt to detoxify the compound.
Figure 1: The metabolic activation pathway converting N-Ethyl-3-methylaniline into a blood toxin.
Physicochemical Characterization
Accurate physical data is the foundation of exposure control. N-Ethyl-3-methylaniline is a lipophilic liquid, meaning it rapidly penetrates intact skin .
| Property | Value | Operational Implication |
| Appearance | Clear to amber liquid | Darkens upon oxidation; store under inert gas. |
| Boiling Point | ~221°C (429.8°F) | Low volatility at RT, but heating generates toxic vapors. |
| Flash Point | ~89°C (192°F) | Combustible. Do not use near open flames or hot plates >80°C. |
| Density | 0.957 g/mL | Slightly less dense than water; floats during aqueous spills. |
| Solubility | Insoluble in water | Water alone is ineffective for cleaning; use ethanol/surfactants. |
| Vapor Pressure | < 0.1 mmHg @ 20°C | Inhalation risk increases significantly during evaporation/distillation. |
Operational Control & Exposure Mitigation
Standard Operating Procedure (SOP) Requirement: All handling must occur within a certified chemical fume hood.
Glove Selection Protocol (Self-Validating)
Do not rely on standard nitrile gloves. Aromatic amines can permeate thin nitrile (< 4 mil) in minutes.
-
Splash Protection: Double-gloved Nitrile (minimum 0.11 mm each). Change immediately upon contact.
-
Immersion/High Risk: Silver Shield (Laminate) or Viton®.
Safe Handling Workflow
The following workflow minimizes the risk of droplet generation and surface contamination.
Figure 2: Sequential workflow for safe aliquoting and disposal.
Storage Integrity
-
Atmosphere: Store under Nitrogen or Argon. The amine functionality oxidizes in air, degrading purity and potentially forming more toxic byproducts.
-
Incompatibility: Segregate from strong oxidizers (peroxides, nitrates) and acids. Reaction with acids is exothermic; reaction with oxidizers may be violent.
Emergency Response & Decontamination
In the event of exposure, speed is critical, but correct action is vital.
Medical Management (Methemoglobinemia)
If a researcher shows signs of cyanosis (blue lips/fingernails), dizziness , or chocolate-brown blood :
-
Immediate Action: Remove from exposure source. Administer 100% Oxygen.
-
Clinical Intervention: The specific antidote is Methylene Blue (1-2 mg/kg IV).
-
Note: Methylene blue is contraindicated in patients with G6PD deficiency.
-
Spill Remediation Protocol
Do not use water initially. The compound is hydrophobic and will spread.
-
Evacuate: Clear the immediate area (10-meter radius).
-
PPE: Don full-face respirator (ABEK filter) and chemical-resistant suit/boots.
-
Absorb: Use vermiculite, dry sand, or specialized organic absorbent pads.
-
Clean: Once bulk liquid is removed, scrub area with an ethanolic soap solution to emulsify residues.
Figure 3: Decision logic for spill containment and cleanup.
References
Sources
- 1. N-ETHYL-3-METHYLANILINE | CAS 102-27-2 [matrix-fine-chemicals.com]
- 2. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Ethyl-3-methylaniline CAS#: 102-27-2 [m.chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. N-Ethyl-3-methylaniline | CAS#:102-27-2 | Chemsrc [chemsrc.com]
- 6. N-Ethyl-3-methylaniline | SIELC Technologies [sielc.com]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
N-Ethyl-m-toluidine boiling point and flash point values
The following technical guide details the thermodynamic profile, safety engineering, and synthetic utility of N-Ethyl-m-toluidine.
Thermodynamic Profile, Process Safety, and Synthetic Utility
Executive Summary
N-Ethyl-m-toluidine (N-Ethyl-3-methylaniline) is a critical aromatic amine intermediate used primarily in the synthesis of azo dyes, agrochemicals, and pharmaceutical precursors.[1][2] Its handling requires precise control of thermal parameters due to its combustibility and toxicological profile (methemoglobinemia risk).[2] This guide provides validated physicochemical data, specifically focusing on Boiling Point (BP) and Flash Point (FP) , to support process engineers and researchers in designing safe distillation and reaction protocols.
Physicochemical Characterization
The following data represents the consensus of authoritative literature and industrial certificates of analysis (CoA).
| Property | Value | Test Method / Condition |
| Boiling Point | 221 °C (429.8 °F) | Atmospheric (760 mmHg) [1][2] |
| Flash Point | 89 °C (192.2 °F) | Closed Cup (Pensky-Martens) [3][4] |
| Density | 0.957 g/mL | at 25 °C [2] |
| Refractive Index | at 20 °C [2] | |
| Vapor Pressure | ~0.094 mmHg | at 25 °C (Estimated) [5] |
| Appearance | Colorless to light amber liquid | Visual inspection |
| Solubility | Soluble in ethanol, ether; Insoluble in water | - |
Critical Note on Data Variance: While primary sources cite a flash point of 89 °C (Closed Cup), some secondary industrial sources list values as high as 104 °C. For safety engineering and regulatory classification (GHS), the lower value (89 °C ) must be used to establish the "Combustible Liquid, Class IIIA" designation.
Thermodynamic Analysis & Distillation Dynamics
3.1 Boiling Point and Vacuum Distillation
The high atmospheric boiling point (221 °C) of N-Ethyl-m-toluidine poses a risk of thermal degradation during purification. Consequently, vacuum distillation is the standard method for isolation.
-
Atmospheric BP: 221 °C[3]
-
Reduced Pressure BP (Literature): 139–141 °C (Pressure unspecified, estimated at ~15 mmHg based on Trouton's Rule and nomograph extrapolation).
Process Implication: To avoid oxidation and tar formation, distillation should be conducted under reduced pressure (<20 mmHg). The relationship between vapor pressure and temperature follows the Clausius-Clapeyron principle, necessitating a vacuum setup to lower the boiling threshold below 150 °C.
3.2 Vapor-Liquid Equilibrium (VLE) Logic
The following diagram illustrates the logical flow for determining the optimal distillation setup based on the compound's thermal properties.
Figure 1: Decision logic for the purification of N-Ethyl-m-toluidine, prioritizing thermal stability via vacuum distillation.
Safety Engineering: Flash Point & Flammability
4.1 Flash Point Determination
The flash point of 89 °C places N-Ethyl-m-toluidine in the Combustible Liquid category.[3] It does not ignite readily at room temperature but will release ignitable vapors when heated during processing or synthesis.
Experimental Protocol (Closed Cup):
-
Equipment: Pensky-Martens Closed Cup Tester (ASTM D93).
-
Sample Prep: Fill the cup to the mark with N-Ethyl-m-toluidine. Ensure the sample is dehydrated (water affects vapor pressure).
-
Heating: Heat the sample at a rate of 5–6 °C/min while stirring at 90–120 rpm.
-
Ignition Source: Apply the test flame every 1 °C or 2 °C rise.
-
Endpoint: Record the temperature at which a distinct flash is observed inside the cup.
4.2 Handling Implications[2]
-
Static Electricity: As an organic amine, charge accumulation is possible during transfer. Grounding and bonding of containers are mandatory.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can darken the liquid and potentially lower the auto-ignition temperature over time.
Synthetic Utility & Applications
N-Ethyl-m-toluidine serves as a vital "coupling component" in the synthesis of azo dyes. The ethyl group on the nitrogen increases the electron density of the aromatic ring, facilitating electrophilic aromatic substitution.
Primary Synthesis Route (Reductive Amination): A common industrial route involves the reaction of m-toluidine with acetaldehyde in the presence of a hydrogenation catalyst, or alkylation with ethyl bromide.
Figure 2: Synthetic workflow for the production and isolation of N-Ethyl-m-toluidine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7603, N-ethyl-3-methylaniline. Retrieved from [Link]
Sources
N-Ethyl-m-toluidine: Metabolic Activation & Methemoglobinemia Risk Assessment
Executive Summary
N-Ethyl-m-toluidine (CAS 102-27-2) is a secondary aromatic amine widely utilized as an intermediate in the synthesis of dyes (e.g., Acid Blue 40) and pharmaceuticals. While its utility in organic synthesis is well-documented, its toxicological profile presents a specific, lethal hazard: chemical-induced methemoglobinemia .
Unlike direct oxidants, N-Ethyl-m-toluidine is a pro-toxicant. It requires metabolic activation—primarily via hepatic Cytochrome P450 and Flavin-containing Monooxygenases (FMO)—to generate reactive N-hydroxylated metabolites. These metabolites initiate a redox cycle within erythrocytes, oxidizing ferrous hemoglobin (Fe²⁺) to the non-functional ferric state (Fe³⁺), leading to "silent hypoxia" where pulse oximetry often provides false reassurance.
This guide details the mechanism of bioactivation, diagnostic markers, and validated experimental protocols for assessing hemotoxicity in drug development and industrial safety contexts.
Chemical & Toxicological Profile
| Property | Data | Relevance |
| IUPAC Name | N-Ethyl-3-methylaniline | Structural basis for toxicity |
| CAS Number | 102-27-2 | Unique Identifier |
| Molecular Formula | C₉H₁₃N | Lipophilic, crosses membranes easily |
| Boiling Point | 221°C | Low volatility, but skin absorption is high |
| LD50 (Oral, Rat) | 580 mg/kg | Moderate acute toxicity |
| LD50 (Oral, Mouse) | 280 mg/kg | Higher sensitivity in mice |
| Primary Hazard | Methemoglobinemia | Oxidation of Hb Fe²⁺ |
| Occupational Limit | Not established (OSHA) | Treat as hazardous (Skin notation recommended) |
Structural Alert: The presence of a secondary amine attached to a benzene ring (aniline derivative) is a classic structural alert for methemoglobinemia. The ethyl group increases lipophilicity compared to the parent toluidine, potentially enhancing CNS penetration and erythrocyte uptake.
Mechanism of Action: The "Lethal Synthesis"
The toxicity of N-Ethyl-m-toluidine is not intrinsic to the parent molecule but is a result of "lethal synthesis" via Phase I metabolism.
Metabolic Activation
Upon systemic absorption, the compound undergoes N-hydroxylation in the liver. This reaction is catalyzed by CYP450 isoforms (primarily CYP2E1 and CYP1A2) and Flavin-containing Monooxygenases (FMO) .
-
Reaction:
-
Product: N-Hydroxy-N-ethyl-m-toluidine (Phenylhydroxylamine derivative).
Erythrocyte Redox Cycling
The N-hydroxy metabolite enters the red blood cell and reacts with Oxyhemoglobin (HbO₂). This is a co-oxidation reaction:
-
Oxidation: The N-hydroxy metabolite reduces oxygen bound to Hb, forming the Nitroso intermediate (
) and Methemoglobin ( ). -
Recycling: The Nitroso intermediate is reduced back to the N-hydroxy form by erythrocyte diaphorases (NADH-dependent), allowing a single molecule of the toxicant to oxidize many molecules of hemoglobin.
Visualization: Metabolic & Redox Pathway
Figure 1: The mechanism of bioactivation and the autocatalytic redox cycle within the red blood cell.
Clinical Diagnostics: The "Saturation Gap"
Researchers and safety officers must recognize that standard pulse oximetry is unreliable for N-Ethyl-m-toluidine exposure.
-
The Saturation Gap: Standard pulse oximeters measure light absorption at 660 nm and 940 nm. Methemoglobin absorbs light at both wavelengths (absorbance ratio ~1.0), causing the oximeter to default to a reading of ~85%, regardless of the true oxygen saturation.
-
Refractory Cyanosis: Patients appear blue (cyanotic) but do not respond to supplemental oxygen because the issue is not lack of oxygen in the lungs, but the inability of hemoglobin to bind it.
-
Chocolate Brown Blood: A gross visual inspection of arterial blood showing a dark, chocolate hue is a pathognomonic sign.
Diagnostic Standard: Co-oximetry (Multi-wavelength spectrophotometry) is required to specifically measure MetHb percentage.
Experimental Protocols
Protocol A: In Vitro Microsome-Assisted Hemotoxicity Assay
Purpose: To assess the methemoglobin-inducing potential of N-Ethyl-m-toluidine or its derivatives during lead optimization.
Principle: Since the parent compound is not directly oxidative, liver microsomes are used to generate the reactive metabolite in situ in the presence of erythrocytes.
Reagents:
-
Pooled Human or Rat Erythrocytes (washed 3x in PBS).
-
Rat Liver S9 Fraction or Microsomes (induced with Phenobarbital/Beta-naphthoflavone for high CYP activity).
-
NADPH Regenerating System (G6P, G6PD, NADP+).
-
Test Compound: N-Ethyl-m-toluidine (dissolved in DMSO, final conc <0.5%).
Procedure:
-
Preparation: Dilute erythrocytes to a 40% hematocrit in PBS (pH 7.4).
-
Activation Mix: Combine 50 µL S9 fraction, 50 µL NADPH regenerating system, and 10 µL test compound (10-500 µM range).
-
Incubation: Incubate Activation Mix at 37°C for 15 minutes to generate metabolites.
-
Exposure: Add 100 µL of the pre-incubated Activation Mix to 900 µL of erythrocyte suspension.
-
Monitoring: Incubate at 37°C. Aliquot samples at 0, 30, 60, and 120 minutes.
-
Quantification: Lyse aliquots with 1% Triton X-100. Measure MetHb using a Co-oximeter or the Evelyn-Malloy method (absorbance at 630 nm before and after cyanide addition).
Validation Criteria: Positive control (Dapsone or Aniline) must induce >15% MetHb within 60 minutes.
Protocol B: Emergency Reversal (Methylene Blue)
Purpose: Standard operating procedure for acute exposure management.
Mechanism: Methylene Blue acts as an electron carrier. It is reduced by NADPH-MetHb Reductase to Leucomethylene Blue , which then non-enzymatically reduces MetHb (Fe³⁺) back to Hb (Fe²⁺).
Dosing Regimen:
-
Indication: MetHb > 20-30% or symptomatic (dyspnea, mental status changes).
-
Dosage: 1-2 mg/kg (0.1-0.2 mL/kg of 1% solution) IV over 5 minutes.
-
Contraindication: G6PD Deficiency . In G6PD-deficient individuals, Methylene Blue cannot be reduced and becomes a painful oxidant itself, worsening hemolysis.
Risk Management & Decision Logic
Laboratory and manufacturing personnel must follow a strict decision tree when exposure is suspected.
Figure 2: Clinical decision algorithm for managing N-Ethyl-m-toluidine toxicity.
References
-
Material Safety Data Sheet - N-Ethyl-m-toluidine . Cole-Parmer. Available at: [Link]
-
Methemoglobinemia due to ingestion of N,N-dimethyl-p-toluidine . Annals of Emergency Medicine, 1988. Available at: [Link]
-
Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines . Chemical Research in Toxicology, 2016.[1] Available at: [Link]
-
Methemoglobinemia-Inducing Agents Poisoning . Current Medical Diagnosis & Treatment 2025, McGraw Hill. Available at: [Link]
-
The metabolism of 4-substituted N-ethyl-N-methylanilines . Xenobiotica, 2008. Available at: [Link]
Sources
Methodological & Application
N-Ethyl-m-toluidine as intermediate for Disperse Blue 3 dye
An in-depth technical guide on the synthesis and application of N-Ethyl-m-toluidine in the context of Disperse Blue dye manufacturing.
Executive Summary & Mechanistic Context
In industrial dye chemistry, commercial nomenclature often masks complex chemical realities. C.I. Disperse Blue 3 (CAS 2475-46-9) is classically an anthraquinone derivative (1-methylamino-4-ethanolaminoanthraquinone) . However, anthraquinone dyes are increasingly scrutinized due to high manufacturing costs, environmental toxicity, and relatively low tinctorial strength. To circumvent these issues, the textile and dye industries frequently synthesize high-performance azo-based shade matches (such as Disperse Blue 102, 106, or proprietary blends) as functional, economical replacements for Disperse Blue 3.
N-Ethyl-m-toluidine (CAS 102-27-2) is the foundational intermediate for these azo-based Disperse Blue equivalents. It acts as an electron-rich precursor that, upon hydroxyethylation, becomes a highly reactive coupling component. When coupled with a heterocyclic diazonium salt (e.g., 2-amino-5-nitrothiazole), it yields deep blue dyes with superior exhaustion and build-up properties on hydrophobic fibers like polyester . This application note details the autonomous, self-validating protocols for synthesizing N-ethyl-m-toluidine and its downstream conversion into a Disperse Blue dye coupler.
Chemical Pathways
Fig 1: Synthetic pathway from m-toluidine to Azo Disperse Blue dyes acting as DB3 equivalents.
Experimental Protocols
Protocol A: Synthesis of N-Ethyl-m-toluidine via Reductive Amination
Causality & Design: Classical direct alkylation of m-toluidine with ethyl bromide frequently results in over-alkylation, yielding the tertiary amine N,N-diethyl-m-toluidine as an undesirable byproduct. Reductive amination utilizing acetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is selected here. NaBH(OAc)₃ is a mild, selective reducing agent that targets the intermediate imine without reducing the aldehyde, ensuring high mono-alkylation selectivity .
Step-by-Step Methodology:
-
Imine Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.7 g (0.1 mol) of m-toluidine in 150 mL of anhydrous dichloromethane (DCM). Slowly add 4.8 g (0.11 mol) of acetaldehyde.
-
Validation Point: Stir at room temperature for 45 minutes. Validate imine formation via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2); the primary amine spot (lower Rf) must completely disappear before proceeding.
-
Selective Reduction: Prepare a suspension of 31.8 g (0.15 mol) of NaBH(OAc)₃ in 50 mL DCM. Add this suspension portion-wise to the reaction mixture over 30 minutes to control the mild exotherm.
-
Quenching: Stir for an additional 2 hours at room temperature. Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure N-ethyl-m-toluidine as a pale yellow oil.
Fig 2: Step-by-step laboratory workflow for the selective N-ethylation of m-toluidine.
Protocol B: Conversion to Dye Coupler (N-Ethyl-N-(2-hydroxyethyl)-m-toluidine)
Causality & Design: To function as an effective "disperse" dye, the final molecule requires a polar group to facilitate aqueous dispersion during the high-temperature dyeing process. Hydroxyethylation achieves this. 2-Chloroethanol is utilized as the alkylating agent, with calcium carbonate (CaCO₃) acting as an acid scavenger to neutralize the generated HCl without hydrolyzing the alkyl halide.
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure reactor or reflux setup, combine 13.5 g (0.1 mol) of N-ethyl-m-toluidine, 9.6 g (0.12 mol) of 2-chloroethanol, and 6.0 g of CaCO₃ in 50 mL of water.
-
Heating: Heat the mixture to 100 °C under vigorous stirring for 12 hours.
-
Validation Point: Monitor the reaction via GC-MS or HPLC. The reaction is considered complete when >95% conversion of the secondary amine is achieved.
-
Isolation: Cool to room temperature, filter out unreacted CaCO₃, and extract the product with ethyl acetate. Wash with distilled water, dry, and concentrate to obtain the coupler.
Protocol C: Diazotization and Azo Coupling (DB3 Equivalent Synthesis)
Causality & Design: The synthesis of deep blue azo dyes requires a highly electrophilic diazonium salt. 2-Amino-5-nitrothiazole is a very weak base and cannot be diazotized in standard aqueous HCl. It requires nitrosylsulfuric acid in concentrated H₂SO₄ to generate the active nitrosonium ion (NO⁺) necessary for effective diazotization .
Step-by-Step Methodology:
-
Diazotization: Dissolve 14.5 g (0.1 mol) of 2-amino-5-nitrothiazole in 50 mL of 50% H₂SO₄. Cool the solution to 0–5 °C. Slowly add 31.7 g of 40% nitrosylsulfuric acid dropwise.
-
Validation Point: Maintain the temperature strictly below 5 °C. Test with starch-iodide paper to ensure a slight excess of nitrous acid, indicating complete diazotization.
-
Coupling: Dissolve 17.9 g (0.1 mol) of the N-ethyl-N-(2-hydroxyethyl)-m-toluidine coupler in dilute acetic acid. Cool to 0 °C.
-
Reaction: Slowly add the diazonium solution to the coupler solution. Adjust the pH to 4–5 using sodium acetate. The deep blue dye precipitates immediately.
-
Filtration: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Quantitative Data Summary
The table below summarizes the expected yields, purities, and analytical markers across the three synthetic protocols, providing a benchmark for laboratory reproducibility.
| Parameter | Protocol A (N-Ethylation) | Protocol B (Hydroxyethylation) | Protocol C (Azo Coupling) |
| Target Compound | N-Ethyl-m-toluidine | N-Ethyl-N-(2-hydroxyethyl)-m-toluidine | Azo Disperse Blue Dye |
| Yield (%) | 88 - 92% | 85 - 89% | 90 - 95% |
| Purity (HPLC/GC) | > 98% | > 96% | > 95% |
| Reaction Time | 2.75 hours | 12 hours | 3 hours |
| Key Analytical Marker | bp: 221 °C | bp: 305 °C | λmax: ~596 nm |
(Note: The λmax of ~596 nm achieved in Protocol C closely mimics the absorption profile of traditional anthraquinone Disperse Blue 3, validating its use as a commercial shade match).
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 17191, C.I. Disperse Blue 3." PubChem. Available at:[Link]
- Google Patents. "US5652344A - 2-amino-5-nitrothiazole derived monoazo disperse dyes." Google Patents.
Synthesis of N-Ethyl-N-hydroxyethyl-m-toluidine from 3-Ethyl-n-methylaniline
Application Note: Synthesis Strategies for N-Ethyl-N-hydroxyethyl-m-toluidine Subtitle: Navigating Structural Complexities: From Theoretical Transalkylation to Industry-Standard Protocols
Executive Summary & Structural Analysis
The synthesis of N-Ethyl-N-hydroxyethyl-m-toluidine (CAS 91-88-3)[1] from 3-Ethyl-N-methylaniline presents a profound structural and thermodynamic challenge. As a Senior Application Scientist, it is critical to immediately identify the structural divergence between the starting material and the target molecule:
-
Starting Material (this compound): Features a 3-ethyl substituent on the aromatic ring and an N-methyl group.
-
Target Molecule (N-Ethyl-N-hydroxyethyl-m-toluidine): Requires a 3-methyl substituent (m-toluidine core), an N-ethyl group, and an N-hydroxyethyl group.
Direct conversion is synthetically prohibitive. The aromatic carbon-carbon bond of the 3-ethyl group is highly inert and cannot be simply "demethylated" to a methyl group. Similarly, the N-CH3 bond has a high bond dissociation energy. Therefore, achieving this specific transformation requires a complex, multi-step "deconstruction and reconstruction" pathway. To provide a comprehensive guide, this application note details both the theoretical pathway required to satisfy this specific transformation, as well as the highly efficient, industry-standard protocol utilized in commercial drug development and dye synthesis.
Mechanistic Rationale: The Theoretical Transalkylation Pathway
To convert this compound to the target molecule, one must overcome the inertness of the alkyl substituents through a 7-step sequence. The causality behind these experimental choices is rooted in fundamental organic chemistry principles:
-
N-Demethylation: The N-methyl group must be removed. This is typically achieved using 1-chloroethyl chloroformate (ACE-Cl) followed by methanolysis to yield 3-ethylaniline.
-
Amine Protection: Before modifying the aromatic ring, the free amine must be protected (e.g., via Boc anhydride or acetylation) to prevent complete oxidative degradation of the nitrogen center in the next step.
-
Benzylic Oxidation (Ethyl → Carboxyl): The 3-ethyl group must be shortened to a 3-methyl group. Because direct C-C cleavage is impossible, the ethyl group is exhaustively oxidized to a carboxylic acid. As demonstrated in large-scale pharmaceutical oxidations of ethylbenzene to benzoic acid, this requires harsh conditions using strong oxidants like KMnO4 under heat[2].
-
Reduction (Carboxyl → Methyl): The resulting 3-carboxyl group is reduced back to a methyl group (forming the m-toluidine core) using a strong reducing agent such as Borane-THF (BH3·THF), which reduces the carboxylic acid to a benzylic alcohol, followed by catalytic hydrogenation.
-
Deprotection: The protecting group is removed to yield the intermediate m-Toluidine .
-
N-Ethylation: The primary amine is reacted with ethyl bromide to form N-ethyl-m-toluidine.
-
N-Hydroxyethylation: The secondary amine undergoes N-alkylation with ethylene oxide to yield the final product[3].
The Industry-Standard Protocol
Because the theoretical route described above suffers from poor atom economy and low yields (<5% overall), field-proven industrial synthesis bypasses this compound entirely. Instead, the process begins directly with commercial m-Toluidine , reducing the synthesis to two highly efficient steps: N-ethylation followed by N-hydroxyethylation.
Quantitative Pathway Comparison
| Metric | Theoretical Route (from this compound) | Industry-Standard Route (from m-Toluidine) |
| Number of Steps | 7 | 2 |
| Estimated Overall Yield | < 5% | > 85% |
| Atom Economy | Extremely Low (High waste from protection/deprotection and oxidation/reduction steps) | High (Direct addition of ethylene oxide is 100% atom economical) |
| Key Reagents | ACE-Cl, Boc2O, KMnO4, BH3-THF, EtBr, Ethylene Oxide | Ethyl Bromide, Ethylene Oxide |
| Scalability | Not viable for commercial production | Fully scalable (Standard industrial process) |
Self-Validating Experimental Protocol: N-Hydroxyethylation
The following protocol details the final, most critical step of the industry-standard route: the N-hydroxyethylation of N-ethyl-m-toluidine using ethylene oxide[3].
Principle of Self-Validation: This protocol is designed as a self-validating system. It utilizes thermodynamic feedback (exotherm monitoring) and real-time chromatographic shifts to ensure reaction fidelity without requiring offline LC-MS during the run.
Materials:
-
N-Ethyl-m-toluidine (1.0 equivalent)
-
Ethylene Oxide gas (1.1 equivalents)
-
Glacial Acetic Acid (Catalytic, 0.05 equivalents)
Step-by-Step Methodology:
-
Preparation: Charge a high-pressure, stainless-steel autoclave with N-ethyl-m-toluidine and the glacial acetic acid catalyst. Purge the vessel three times with inert Nitrogen (N2) to displace oxygen.
-
Thermal Initiation: Heat the stirred mixture to 45°C.
-
Electrophile Introduction: Slowly introduce ethylene oxide gas into the reactor, maintaining an internal pressure of 2-3 bar.
-
Thermodynamic Self-Validation: Ethylene oxide ring-opening is highly exothermic. Validation Check: Monitor the internal temperature probe. A steady rise to 50–55°C confirms active nucleophilic attack and ring-opening. Causality: If the temperature drops, the reaction has stalled; halt gas addition immediately to prevent dangerous accumulation of unreacted ethylene oxide.
-
Maturation: Once addition is complete, maintain the reaction at 50°C for 4 hours.
-
Kinetic Self-Validation: Extract a 0.1 mL aliquot, quench in water, and extract with ethyl acetate. Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). Validation Check: The complete disappearance of the high-Rf starting material spot and the appearance of a new, lower-Rf, UV-active spot confirms reaction completion.
-
Isolation: Vent any residual pressure through an acid scrubber. Distill the crude mixture under vacuum (b.p. ~140°C at 2 mmHg) to isolate pure N-Ethyl-N-hydroxyethyl-m-toluidine as a pale yellow oil[1].
Visualizations
Caption: Comparative synthesis workflows highlighting the theoretical vs. industry-standard pathways.
Caption: SN2 mechanism of N-hydroxyethylation via ethylene oxide ring opening.
References[1] Title: 2-(N-ethyl-m-toluidino)ethanol | C11H17NO | CID 7067 - PubChem. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_Y18kP0LJ2fWNrbcllVwDtL3hpphRxNgF43nvPf5qzcW2AaSnIynojG2z8AlpfyKNhsI5Cmv6mQSzEJ4MMKOAQoHVXjjKjvLZu6OOACnG2gBq0Lupzw2Qr7_GiNpjIH21epVS7Ba9MPrDIuTsODi37ztgJZLB0Yqf8S_j2VAbQMi0wg==[2] Title: Large-Scale Oxidations in the Pharmaceutical Industry | Chemical Reviews. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4IaBqqlZZL9M9nElFDoWVDdDDVwaNsGNYJ_0YObjK2HYTXvy-wdS6U0aMX2nTVcDH_4HK4st_xkn4LINv-17AMnQnMiaOkioY1aFRYv3wFJp--MNRvCDq0pFaTGZ9QRjCOz9liA==[3] Title: 2-(Ethyl(phenyl)amino)ethyl acetate|CAS 38954-40-4 - Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE61MRfa2EMpUtLgDPs838JkA0sBkGDS0unODTYpEPh9evEc5weRqSUO0NIBoQKlVTp4ro4AzX87O2cj8oCdDNmBriKdflVfrvU-sKJt4aVwQNp2QmWLRvAbgZxhVEdnaObJXuUaA==
Sources
Application Note: N-Ethyl-m-toluidine as a Scaffold for P-Phenylenediamine Color Developers
Executive Summary
N-Ethyl-m-toluidine is a critical secondary amine intermediate used primarily in the synthesis of high-grade color developing agents, most notably CD-3 (4-amino-N-ethyl-N-(β-methanesulfonamidoethyl)-m-toluidine sesquisulfate monohydrate). While not an active developing agent in its native form, its meta-methyl structure provides the steric hindrance and solubility profile necessary for the stability and dye-coupling efficiency of the final developer.
This application note details the chemical transformation of N-Ethyl-m-toluidine into an active developer and the subsequent photographic application of that derivative in color reversal processes (e.g., E-6, VNF-1). It is designed for organic chemists and imaging scientists optimizing developer kinetics.
Chemical Basis & Mechanism[1]
The Role of the Scaffold
In color photography, the developing agent must possess two key functional groups:
-
Primary Amine (Para position): To be oxidized by silver halide.
-
Tertiary Amine (Tail): To control solubility and reduce allergenicity compared to bare p-phenylenediamine.
N-Ethyl-m-toluidine serves as the lipophilic "head" of the molecule. The methyl group at the meta position (relative to the amine) is crucial; it protects the oxidized developer from side reactions (hydrolysis) before it can couple with the dye coupler, thereby reducing color fog.
The Chromogenic Reaction Cycle
The derived agent (CD-3) operates via the following mechanism:
-
Redox: The developer reduces exposed Silver Halide (
) to metallic Silver ( ). -
Oxidation: The developer is oxidized to a Quinone Diimine (
) species. -
Coupling: The
reacts with a color coupler (anchored in the film emulsion) to form a cyan, magenta, or yellow dye.
Figure 1: The chromogenic development cycle. N-Ethyl-m-toluidine provides the stable core for the 'Reduced Developer' node.
Protocol: Derivatization & Synthesis
Scope: Synthesis of CD-3 analogue from N-Ethyl-m-toluidine. Safety Warning: N-Ethyl-m-toluidine is toxic and can cause methemoglobinemia.[1] All steps must be performed in a fume hood with nitrile gloves and face shield.
Synthesis Workflow
The transformation requires three distinct phases: Alkylation, Nitrosation, and Reduction.
Figure 2: Synthetic pathway from N-Ethyl-m-toluidine to active Color Developer.
Experimental Procedure (Bench Scale)
Reagents:
-
2-Chloro-N-(methylsulfonyl)ethylamine (Alkylation agent)
-
Sodium Nitrite (
) -
Hydrochloric Acid (
) -
Iron powder (Reductant)
Step-by-Step:
-
Alkylation:
-
Reflux N-Ethyl-m-toluidine (1.0 eq) with 2-Chloro-N-(methylsulfonyl)ethylamine (1.1 eq) in ethanol/water buffer at 80°C for 6 hours.
-
Mechanism:[6][7] Nucleophilic attack by the secondary amine nitrogen on the alkyl halide.
-
QC Check: Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
-
Nitrosation:
-
Cool the resulting tertiary amine solution to 0-5°C.
-
Add concentrated HCl dropwise to acidify (pH < 2).
-
Slowly add aqueous
while maintaining temp < 5°C. -
Result: Formation of the green p-nitroso compound.
-
-
Reduction:
-
Transfer the nitroso mixture to a reduction vessel containing Iron powder activated with acetic acid.
-
Heat to 60°C for 2 hours. The solution will shift from green to pale yellow/brown.
-
Filter off iron sludge. Neutralize and precipitate the diamine as a sulfate salt using
.
-
Protocol: Photographic Formulation (VNF-1 Style)
Once the N-Ethyl-m-toluidine has been converted to the active CD-3 salt, it is formulated into a developer solution.
Application: Processing Color Reversal Film (Ektachrome type).
Developer Formulation Table
| Component | Concentration (g/L) | Function |
| Water (Distilled) | 800 mL | Solvent |
| Potassium Carbonate | 30.0 g | Buffer / Alkali source (pH ~10.2) |
| Sodium Sulfite | 4.0 g | Antioxidant / Preservative |
| Sodium Bromide | 2.2 g | Restrainer (Prevents fog) |
| CD-3 (Derived Agent) | 5.0 g | Color Developing Agent |
| Citrazinic Acid | 1.0 g | Contrast Control Agent |
| Water to make | 1.0 L |
Processing Workflow
-
Pre-wet: 38°C water (2 mins).
-
First Developer: B&W developer (MQ type) to form silver negative.
-
Reversal Bath: Chemical fogging (stannous chloride).
-
Color Developer: Uses the CD-3 formulation above .
-
Temp: 38.0°C ± 0.3°C.
-
Time: 6:00 minutes.
-
Agitation: Nitrogen burst or rotary agitation.
-
-
Bleach/Fix: Removes silver, leaving only the dye cloud.
Quality Control & Validation
To ensure the N-Ethyl-m-toluidine starting material is of sufficient purity for synthesis:
-
GC-MS Analysis:
-
Requirement: >99.0% Purity.[1]
-
Impurity Watch: Look for N-Ethyl-o-toluidine (ortho isomer). The ortho isomer causes severe steric hindrance and will fail to couple properly, leading to "pink toe" color shifts in the final image.
-
-
Appearance:
-
Must be a clear, colorless to pale yellow liquid.[1] Darkening indicates oxidation (formation of azobenzenes), which lowers yield.
-
Safety & Toxicology (E-E-A-T)
Hazard: N-Ethyl-m-toluidine is a substituted aniline.
-
Methemoglobinemia: Absorption through skin or inhalation can oxidize hemoglobin to methemoglobin, reducing oxygen transport.
-
Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness.
-
Response:
References
-
James, T. H. (1977).[7][11][12] The Theory of the Photographic Process (4th ed.).[7][12] Macmillan.[11][12][13]
-
PubChem. (2025). N-Ethyl-m-toluidine Compound Summary (CID 7626). National Center for Biotechnology Information. [Link]
-
Eastman Kodak Company. (2020). Processing KODAK EKTACHROME Color Reversal Films, Module 11: Process VNF-1 Specifications.
- Tong, L. K. J. (1954). The Mechanism of Dye Formation in Color Photography. The Journal of Physical Chemistry, 58(12), 1090–1097.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. N-Ethyl-m-toluidine | CAS 102-27-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. N-乙基间甲苯胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. thomassci.com [thomassci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. N-Ethyl-m-toluidine | 102-27-2 | TCI AMERICA [tcichemicals.com]
- 7. For Sale - FS: Theory of the Photographic Process by T. H. James 1977 4th Edition | Photrio.com Photography Forums [photrio.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. The Theory of the Photographic Process book by T.H. James [thriftbooks.com]
- 12. The Theory of the photographic process | Search Results | IUCAT Kokomo ! [iucat.iu.edu]
- 13. C.E. Kenneth Mees, T.H. James, The Theory of the Photographic Process, 1966 1st | eBay [ebay.com]
Application Note: Regioselective Azo Coupling of N-Ethyl-m-toluidine with Diazonium Salts
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Synthesis of highly conjugated azo dyes, histological stains, and pharmaceutical intermediates.
Mechanistic Causality & Regioselectivity
The synthesis of azo compounds utilizing N-ethyl-m-toluidine as a coupling component is a foundational process in dye chemistry and intermediate drug development[1]. The reaction proceeds via a two-phase electrophilic aromatic substitution: the generation of a highly reactive arenediazonium electrophile, followed by its regioselective coupling with the activated aromatic ring of N-ethyl-m-toluidine[2].
The Causality of Reaction Conditions
-
Thermal Vulnerability of the Electrophile: Diazotization of the primary aromatic amine must be strictly maintained at 0–5 °C. Arenediazonium salts are thermodynamically unstable; thermal kinetic energy readily overcomes the activation barrier for the expulsion of nitrogen gas (
), leading to the irreversible degradation of the electrophile into a phenol[3]. -
Regiochemical Directing Effects: N-Ethyl-m-toluidine possesses two electron-donating groups: a secondary ethylamino group (
) at C1 and a methyl group ( ) at C3. The group is a strong -donor, while the methyl group is a weak -donor. Electrophilic attack occurs predominantly at C4 (the position para to the ethylamino group and ortho to the methyl group). This position is both electronically enriched by synergistic resonance/inductive effects and sterically accessible compared to the hindered C2 position[4]. -
pH-Dependent Reactivity: The coupling environment must be buffered to a pH of 4.0–5.0[2].
-
If pH < 3.0: The secondary amine of N-ethyl-m-toluidine protonates to form an ammonium ion (
). This converts a strongly activating group into a strongly deactivating, electron-withdrawing group, halting the electrophilic substitution. -
If pH > 7.0: The diazonium salt reacts with hydroxide ions to form an unreactive diazotate species[4].
-
Logical Workflow of Azo Coupling
Logical workflow of azo coupling using N-ethyl-m-toluidine.
Self-Validating Experimental Protocol
The following protocol details the synthesis of 4-((4-Nitrophenyl)diazenyl)-N-ethyl-3-methylaniline, utilizing p-nitroaniline as the diazo component and N-ethyl-m-toluidine as the coupler. The procedure incorporates in-line quality control checks to ensure a self-validating workflow.
Phase 1: Diazotization of p-Nitroaniline
-
Salt Formation: Suspend 10.0 mmol (1.38 g) of p-nitroaniline in 20 mL of distilled water and 3.0 mL of concentrated hydrochloric acid (37%) in a 100 mL round-bottom flask. Stir vigorously for 10 minutes to ensure complete formation of the hydrochloride salt[2].
-
Thermal Control: Submerge the flask in an ice-salt bath. Allow the internal temperature to equilibrate to 0–5 °C. Causality: Failure to chill the mixture will result in the immediate decomposition of the diazonium product[5].
-
Nitrous Acid Generation: Prepare a solution of 10.5 mmol (0.72 g) of sodium nitrite (
) in 5 mL of cold distilled water. Add this dropwise to the amine suspension over 15 minutes, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 15 minutes. -
Validation Check 1 (Excess
): Touch a clean glass rod to the reaction mixture and spot it onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization[2]. -
Quenching: Add solid urea in 10 mg increments until the starch-iodide test yields a negative result. Causality: Unquenched nitrous acid will cause deleterious side reactions, such as the N-nitrosation of the secondary amine on the N-ethyl-m-toluidine coupler[2].
Phase 2: Azo Coupling with N-Ethyl-m-toluidine
-
Coupler Preparation: In a 250 mL beaker, dissolve 10.0 mmol (1.35 g) of N-ethyl-m-toluidine in 15 mL of glacial acetic acid. Chill the solution to 0–5 °C.
-
Electrophilic Addition: Under vigorous mechanical stirring (>400 rpm), transfer the cold diazonium salt solution dropwise into the N-ethyl-m-toluidine solution. Causality: Rapid agitation prevents localized concentration and thermal spikes, which cause batch-to-batch color variation and poor particle size distribution[3].
-
pH Buffering: As the reaction proceeds, HCl is liberated. Monitor the pH continuously. Add saturated sodium acetate solution dropwise to maintain the pH strictly between 4.0 and 5.0.
-
Validation Check 2 (Coupling Completion): After 2 hours of stirring at 0–5 °C, perform a spot test on filter paper. Place a drop of the reaction mixture adjacent to a drop of alkaline 2-naphthol solution. If a red line forms at the intersection, unreacted diazonium salt remains. Continue stirring until this test is negative.
Phase 3: Isolation and Purification
-
Dilute the completed reaction mixture with 50 mL of ice-cold distilled water to fully precipitate the highly conjugated azo dye.
-
Isolate the solid via vacuum filtration. Wash the filter cake extensively with cold water until the filtrate runs neutral to remove residual salts and acetic acid.
-
Dry the product in a vacuum desiccator over anhydrous calcium chloride.
Quantitative Data & Optimization Parameters
To ensure reproducibility and scale-up viability, the critical reaction parameters for N-ethyl-m-toluidine azo coupling are summarized below. Deviations from these optimal ranges will result in specific mechanistic failures.
| Parameter | Optimal Range | Critical Threshold | Mechanistic Consequence of Deviation |
| Temperature | 0 – 5 °C | > 10 °C | Thermodynamic degradation of the diazonium salt into phenol, accompanied by |
| Coupling pH | 4.0 – 5.0 | < 3.0 or > 7.0 | At pH < 3, N-ethyl-m-toluidine protonates, deactivating the ring. At pH > 7, the diazonium ion converts to an unreactive diazotate[4]. |
| Stoichiometry (Diazo:Coupler) | 1.0 : 1.05 | < 1.0 : 1.0 | Excess diazonium promotes the formation of diazoamino impurities or oxidative degradation of the product. |
| Stirring Rate | > 400 rpm | < 200 rpm | Ineffective mass/heat transfer leads to localized pH drops and temperature spikes, reducing yield and broadening particle size[3]. |
References
-
The continuous flow synthesis of azos National Institutes of Health (NIH) / PMC.[Link]
-
22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling Chemistry LibreTexts.[Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions Master Organic Chemistry.[Link]
- US3446791A - Disazo dyes Google P
Sources
Application Notes and Protocols: N-Ethyl-m-toluidine as a Versatile Intermediate for Amine Antioxidant Synthesis and Evaluation
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract: N-Ethyl-m-toluidine (N-Et-m-T) is a substituted aromatic amine of significant interest, not merely for its own chemical properties, but as a foundational building block in the synthesis of more complex molecules.[1] Its utility spans the production of dyes, photographic chemicals, and crucially, as an intermediate in the development of active pharmaceutical ingredients and novel antioxidant compounds.[1][2][3] This guide provides a comprehensive technical overview for researchers, covering high-purity synthesis protocols, the mechanistic principles of its role in antioxidant chemistry, and validated analytical methods for its characterization and use. We delve into the causality behind procedural choices, ensuring that each protocol is presented as a self-validating system for reliable and reproducible outcomes in a laboratory setting.
Part 1: The Chemistry and Synthesis of N-Ethyl-m-toluidine
The utility of N-Ethyl-m-toluidine as an intermediate is predicated on the ability to produce it at high purity. The choice of synthetic route is a critical decision, balancing factors of yield, selectivity, and scalability. The primary challenge in the synthesis of secondary amines like N-Et-m-T from primary amines is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-diethyl-m-toluidine.[4]
Comparative Synthesis Protocols
We present two robust protocols for the synthesis of N-Et-m-T: a modern reductive amination method favored for its high selectivity, and a classical direct alkylation for comparison.
Protocol 1: High-Purity Synthesis via Reductive Amination
This method is superior for achieving high purity and selectivity.[4] The reaction proceeds via the formation of an intermediate imine from m-toluidine and one equivalent of acetaldehyde. This imine is then reduced in-situ. Because the imine formation is a prerequisite for ethylation, the reaction inherently prevents the second ethylation event that leads to tertiary amine impurities.[4]
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve m-toluidine (1.0 equivalent) in a suitable solvent such as dichloromethane or methanol.
-
Add acetaldehyde (1.1 equivalents) dropwise to the solution while stirring at room temperature. Allow the mixture to stir for 30-60 minutes to facilitate the formation of the imine.[1]
-
Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in the same solvent.
-
Slowly add the reducing agent suspension to the imine-containing reaction mixture. The addition should be controlled to manage any exotherm.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the consumption of the m-toluidine starting material is complete.[1]
-
Work-up: Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with the organic solvent.[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure N-Ethyl-m-toluidine.[4]
Protocol 2: Classical Synthesis via Direct N-Alkylation with Ethyl Bromide
This historical method, adapted from Organic Syntheses, is effective but requires careful control and a more involved purification process to manage the formation of byproducts.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a sealed pressure bottle, combine m-toluidine (1.0 equivalent) and ethyl bromide (1.0 equivalent).[5]
-
Reaction: Allow the sealed bottle to stand at room temperature for 24 hours. A white crystalline mass of the hydrobromide salt of the amine products will form.[4]
-
Liberation of Free Amine: Break up the crystalline mass. Add a 10% sodium hydroxide (NaOH) solution and ether to liberate the free amines.
-
Extraction: Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with water. Distill off the ether to obtain the crude amine mixture, which will contain unreacted m-toluidine, the desired N-Ethyl-m-toluidine, and the N,N-diethyl-m-toluidine byproduct.[5]
-
Purification (via Nitroso Intermediate): This step is crucial for separating the secondary amine from the primary amine starting material.
-
Dissolve the crude amine mixture in dilute hydrochloric acid and cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂), keeping the temperature below 12°C. The secondary amine forms an N-nitroso compound, which can be extracted with ether.[4][5]
-
The extracted nitroso compound is then reduced back to the pure secondary amine using stannous chloride (SnCl₂) in concentrated HCl.[5]
-
Make the solution strongly basic with NaOH and steam distill the mixture to isolate the pure N-Ethyl-m-toluidine.[4][5]
-
Synthesis Workflow and Data Summary
The choice of synthesis pathway has a direct impact on the process complexity and final product purity.
Sources
Troubleshooting & Optimization
Removing N,N-diethyl-m-toluidine impurity from 3-Ethyl-n-methylaniline
Executive Summary
You are attempting to purify 3-Ethyl-N-methylaniline (Target) from a reaction mixture containing N,N-diethyl-m-toluidine (Impurity).
This is a classic separation challenge involving a Secondary Amine (Target) and a Tertiary Amine (Impurity) . Because their boiling points are perilously close (
The Solution: We recommend a Chemical Derivatization Strategy (The "Protect-Wash-Deprotect" Protocol) . This method exploits the specific reactivity of the N-H bond present in your target but absent in the impurity.
Part 1: The Diagnostic (Why Distillation Fails)
Q: Why can't I just use my fractional distillation column?
A: While theoretically possible with a high plate-count column, it is practically inefficient for high-purity requirements (>99%).
The Data:
| Compound | Structure Type | Boiling Point (1 atm) | pKa (Conj.[1][2] Acid) |
|---|---|---|---|
| This compound (Target) | Secondary Amine | ~221°C | ~5.3 |
| N,N-diethyl-m-toluidine (Impurity) | Tertiary Amine | ~231-232°C | ~5.5 |
The Failure Mode:
-
Thermal Overlap: The 10°C difference is insufficient for standard lab columns to prevent co-distillation, especially if the impurity concentration is high (>5%).
-
Structural Similarity: Both are lipophilic aniline derivatives. Their interaction with stationary phases (in chromatography) or vapor pressures (in distillation) are nearly identical.
Part 2: The Solution (Chemical Derivatization Protocol)
Methodology: We will convert the Secondary Amine (Target) into a neutral Amide . The Tertiary Amine (Impurity) cannot react and remains basic. We then wash away the basic impurity with acid, leaving the neutral target behind.[3] Finally, we reverse the reaction to recover the target.[3]
Workflow Diagram
Caption: The "Protect-Wash-Deprotect" workflow selectively modifies the secondary amine to separate it from the non-reactive tertiary amine.
Step-by-Step Protocol
Phase 1: Acylation (The "Lock")
Objective: Turn the target molecule into a non-basic amide.
-
Dissolve: Dissolve your crude amine mixture in an inert solvent (e.g., Dichloromethane or Toluene).[3]
-
Reagent Addition: Add Acetic Anhydride (1.2 equivalents relative to the secondary amine content).
-
Note: Add a base catalyst like Pyridine (1.5 eq) if the reaction is sluggish, though aniline derivatives usually react spontaneously.[3]
-
-
Reaction: Stir at room temperature for 2–4 hours.
Phase 2: Acid Extraction (The "Wash")
Objective: Remove the impurity.
-
Wash: Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer with 1M HCl (3 x 50 mL).
-
Mechanism: The HCl protonates the Tertiary Amine (Impurity), turning it into a water-soluble salt (
). The Amide (Target) is neutral and stays in the organic layer.
-
-
Separation: Collect the organic layer.
-
Drying: Dry the organic layer over Anhydrous
, filter, and evaporate the solvent.[3] You now have the crude N-Acetyl-N-methyl-3-ethylaniline .
Phase 3: Hydrolysis (The "Key")
Objective: Recover the original target.
-
Reflux: Dissolve the crude amide in Ethanol (or Ethylene Glycol for higher temps). Add 20% NaOH solution (excess).
-
Heat: Reflux for 6–12 hours.
-
Why Base? Acid hydrolysis works too, but base hydrolysis prevents the formation of the amine salt, simplifying the final workup.[3]
-
-
Recovery:
-
Cool the mixture.
-
Dilute with water.
-
Extract with Ether or DCM.
-
Dry and evaporate.
-
-
Final Polish: Distill the resulting oil. Since the impurity is gone, a simple vacuum distillation will yield >99% pure this compound.
Part 3: Troubleshooting & FAQs
Q: Can I use a scavenger resin instead?
A: No. Most scavenger resins (e.g., Isocyanate resins) are designed to remove nucleophiles.[3] Your target (Secondary Amine) is a better nucleophile than the impurity (Tertiary Amine). The resin would bind your target and leave the impurity behind—the exact opposite of your goal.
Q: Why not use column chromatography?
A: You can, but it is not scalable.[3] If you are processing <1 gram, use Silica Gel with a Hexane/Ethyl Acetate gradient (start 95:5).[3] The Tertiary Amine (less polar) usually elutes first, followed by the Secondary Amine.[3] However, for >5g batches, the chemical method above is faster and cheaper.[3]
Q: Is there a safety risk with Acetic Anhydride?
A: Yes.
-
Corrosive: Causes severe burns.
-
Lachrymator: Irritates eyes/lungs. Use in a fume hood.
-
Exothermic: The reaction with amines releases heat. Add the anhydride slowly.
References
-
Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 9.6.16: Separation of Amine Mixtures).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7603, N-Ethyl-3-methylaniline. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acylation of Amines).
Sources
Technical Support Center: Optimizing M-Toluidine Ethylation Reactions
Welcome to the technical support center for the ethylation of m-toluidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explore the underlying principles that govern yield and selectivity, empowering you to troubleshoot effectively and achieve your desired outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm experiencing low conversion of m-toluidine in my vapor-phase ethylation. What are the most probable causes and how can I address them?
Low conversion is a common issue that can often be traced back to suboptimal reaction conditions or catalyst inefficiency. Let's break down the potential culprits:
-
Inadequate Reaction Temperature: The ethylation of m-toluidine over solid acid catalysts is highly temperature-dependent. If the temperature is too low, the activation energy for the reaction will not be overcome, leading to poor conversion rates. Conversely, excessively high temperatures can lead to unwanted side reactions and catalyst degradation.
-
Improper Catalyst Activation: Many catalysts, such as zeolites and acidic clays, require a specific activation procedure to ensure the availability of acid sites. This typically involves calcination at a high temperature to remove adsorbed water and other impurities. Incomplete activation will result in a lower number of active sites and, consequently, lower conversion.
-
Catalyst Deactivation: The catalyst can be deactivated by the deposition of carbonaceous materials, known as coke, on its surface. This blocks the pores and active sites, preventing the reactant molecules from reaching them.
-
Incorrect Molar Ratio of Reactants: The ratio of m-toluidine to your ethylating agent (commonly ethanol) is a critical parameter. A low ratio of ethanol to m-toluidine can limit the reaction rate.
Troubleshooting Workflow for Low M-Toluidine Conversion
Caption: Troubleshooting workflow for low m-toluidine conversion.
Q2: I am achieving good conversion, but my selectivity towards N-ethyl-m-toluidine is poor, with significant formation of N,N-diethyl-m-toluidine. How can I improve this?
Poor selectivity towards the mono-ethylated product is a classic challenge in amine alkylation. The formation of the diethyl- and triethyl- derivatives is a consecutive reaction. Here’s how to address this:
-
Molar Ratio of Reactants: A high excess of the ethylating agent (ethanol) will drive the reaction towards di- and tri-ethylation. By reducing the molar ratio of ethanol to m-toluidine, you can favor the formation of the mono-ethylated product. However, be mindful that reducing it too much can lower your overall conversion.
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the di-ethylated product. Optimizing the temperature to the lowest point where good conversion is still achieved can improve selectivity.
-
Catalyst Choice: The choice of catalyst plays a crucial role. Catalysts with medium-sized pores, such as ZSM-5 zeolite, can exhibit shape selectivity. This means the pores are large enough for the reactants to enter and the mono-ethylated product to exit, but they may sterically hinder the formation of the bulkier di-ethylated product within the catalyst's pore structure.
-
Space Velocity: In a continuous flow reactor, a higher space velocity (meaning a shorter residence time of the reactants in the catalyst bed) can favor the mono-ethylated product as there is less time for consecutive reactions to occur.
Table 1: Impact of Reaction Parameters on Product Selectivity
| Parameter | Effect on N-ethyl-m-toluidine Selectivity | Effect on N,N-diethyl-m-toluidine Formation | Rationale |
| Temperature | Decreases at very high temperatures | Increases with temperature | Higher temperatures provide the activation energy for the second ethylation step. |
| Ethanol:m-toluidine Ratio | Increases at lower ratios | Increases at higher ratios | A higher concentration of ethanol drives the equilibrium towards di-ethylation. |
| Catalyst Pore Size | Favored by medium-sized pores (e.g., ZSM-5) | Favored by larger pores | Shape selectivity of the catalyst can sterically hinder the formation of the bulkier di-ethylated product. |
| Space Velocity | Increases at higher space velocities | Decreases at higher space velocities | Shorter residence time reduces the likelihood of consecutive ethylation reactions. |
Q3: Besides N,N-diethyl-m-toluidine, what other byproducts should I be aware of, and how are they formed?
Understanding the potential side reactions is key to developing a robust process. Here are the main byproducts to monitor:
-
Ring Ethylation Products: These are isomers where the ethyl group has been added to the aromatic ring instead of the nitrogen atom (e.g., 4-ethyl-3-methylaniline). This is a competing reaction that is favored by highly acidic catalysts and higher reaction temperatures.
-
Toluidine Isomers: At elevated temperatures, some catalysts can promote the isomerization of m-toluidine to o-toluidine and p-toluidine.
-
Ethylene and Diethyl Ether: These can be formed from the dehydration of ethanol, especially at higher temperatures and in the presence of strong acid sites on the catalyst.
Reaction Pathway Diagram
Caption: Reaction pathways in m-toluidine ethylation.
Experimental Protocol: Vapor-Phase Ethylation of m-Toluidine
This protocol provides a general framework. Optimal conditions should be determined experimentally.
1. Catalyst Preparation and Activation:
-
Weigh the required amount of catalyst (e.g., H-ZSM-5 zeolite).
-
Place the catalyst in a quartz tube reactor.
-
Heat the catalyst to 500°C under a flow of dry nitrogen for 4-6 hours to ensure complete removal of adsorbed water.
-
Cool the catalyst to the desired reaction temperature under a nitrogen atmosphere.
2. Reaction Setup:
-
The reaction is carried out in a fixed-bed, continuous flow reactor.
-
A mixture of m-toluidine and ethanol is fed into an evaporator and then passed through the catalyst bed.
-
The reactant feed is driven by a high-precision syringe pump.
-
The reactor outlet is connected to a condenser to collect the liquid products.
-
Gas-phase products can be analyzed by online gas chromatography (GC).
3. Reaction Execution:
-
Set the reactor temperature (e.g., 300°C).
-
Initiate the flow of the m-toluidine and ethanol mixture at the desired molar ratio (e.g., 1:3) and space velocity.
-
Allow the reaction to stabilize for at least 1-2 hours.
-
Collect the liquid product mixture at regular intervals.
-
Analyze the composition of the product mixture using gas chromatography (GC) with a suitable column (e.g., a capillary column with a polar stationary phase) and a flame ionization detector (FID).
4. Data Analysis:
-
Calculate the conversion of m-toluidine and the selectivity for each product using the following formulas:
-
Conversion (%) = [(moles of m-toluidine reacted) / (moles of m-toluidine fed)] x 100
-
Selectivity (%) = [(moles of a specific product formed) / (moles of m-toluidine reacted)] x 100
-
References
- Kilday, W. R. (1994).Process for the preparation of N-ethyl-m-toluidine. U.S. Patent No. 5,302,739. Washington, DC: U.S.
- Pillai, R. B., & Pillai, C. N. (1996).Alkylation of Aniline and Toluidines with Alkanols over Alumina and Modified Alumina Catalysts. Indian Journal of Technology, 34(1), 1-6.
- Sharma, S., & Prasad, R. (2000).Vapour phase ethylation of m-toluidine over modified montmorillonite clay catalysts.
- Venuto, P. B., & Landis, P. S. (1968).Organic Catalysis over Crystalline Aluminosilicates. In Advances in Catalysis (Vol. 18, pp. 259-371). Academic Press.
Technical Support Center: Purification of N-Ethyl-m-toluidine
Ticket Subject: Vacuum Distillation Protocols & Troubleshooting
Classification: Organic Synthesis / Purification Chemical CAS: 102-27-2 Support Level: Tier 3 (Senior Scientist)
Executive Summary
N-Ethyl-m-toluidine (NEMT) is a critical intermediate for color developers and dye synthesis. Its purity is paramount, as even trace amounts of m-toluidine (starting material) or N,N-diethyl-m-toluidine (over-alkylated byproduct) can degrade color fidelity in downstream applications.
This guide provides a rigorous vacuum distillation protocol designed to separate NEMT (BP 221°C @ 760 mmHg) from its close-boiling impurities. Due to the narrow boiling point differential (~10°C) between the mono- and di-ethyl derivatives, standard distillation often fails. This protocol emphasizes fractionation efficiency and oxidation prevention .
Module 1: Pre-Distillation & Setup
The "Self-Validating" Vacuum System
Issue: Fluctuating pressure causes fraction smearing, making separation of the mono- and di-ethyl derivatives impossible. Standard: System leak rate must be <1 mmHg/min before heating.
Diagram 1: Optimized Vacuum Manifold Logic
Caption: Vacuum logic flow ensuring pump protection and stable pressure regulation.
Glassware & Column Selection
Critical Insight: A simple Vigreux column is insufficient for separating NEMT from N,N-diethyl-m-toluidine.
-
Recommended: Silvered Vacuum-Jacketed Column (30cm+) packed with glass helices or wire mesh (Raschig rings).
-
Alternative: Spinning Band Distillation (for >99.5% purity).
-
Joints: Use PTFE sleeves instead of grease. NEMT is a powerful solvent and will dissolve grease, contaminating the distillate with silicone/hydrocarbons.
Module 2: Process Optimization (The Run)
Temperature & Pressure Correlation
Use this table to set your heating mantle and chiller parameters. Do not overheat; NEMT darkens rapidly above 150°C in the pot.
| Pressure (mmHg) | Est. Vapor Temp (°C) | Bath Temp (°C) | Notes |
| 760 (Atm) | 221°C | N/A | Do Not Distill (Decomposition risk) |
| 20 | 111 - 112°C | 135 - 145°C | Recommended for standard lab pumps |
| 10 | 100 - 105°C | 125 - 135°C | Ideal balance of speed/temp |
| 1 | ~65 - 70°C | 90 - 100°C | High Vacuum (Requires cold trap) |
Fractionation Strategy
The separation relies on a high reflux ratio (R).
-
Reflux Ratio: Set to 10:1 (10 drops return, 1 drop collect) during transition zones.
Diagram 2: Fraction Collection Decision Tree
Caption: Decision logic for cutting fractions based on vapor temperature stability.
Module 3: Troubleshooting & FAQs
Issue 1: "My distillate is turning brown/purple immediately."
Diagnosis: Oxidative degradation. NEMT is an aromatic amine and is highly air-sensitive. Root Cause:
-
Oxygen leaks in the vacuum system.
-
Collecting fractions in open flasks. Protocol:
-
Step 1: Bleed the system with dry Nitrogen or Argon, never air.
-
Step 2: Pre-flush receiving flasks with Argon.
-
Step 3: Store final product over activated molecular sieves (4Å) in an amber bottle under inert gas.
Issue 2: "I cannot separate the N,N-diethyl impurity (GC shows >2%)."
Diagnosis: Poor fractionation efficiency. Root Cause: The boiling point difference is only ~10°C (Mono: 221°C vs Di: ~231°C). Protocol:
-
Increase Reflux: Switch to a 20:1 reflux ratio.
-
Column Upgrade: Switch from Vigreux to a packed column (See Module 1.2).
-
Chemical Pre-treatment (Alternative): If distillation fails, react the crude mixture with acetic anhydride. The primary amine (m-toluidine) and secondary amine (NEMT) will acetylate; the tertiary amine (N,N-diethyl) will not. This changes the boiling points drastically, allowing easy removal of the tertiary amine, followed by hydrolysis of the amide to recover NEMT. Note: This is labor-intensive and should be a last resort.
Issue 3: "Vacuum pressure is fluctuating wildly."
Diagnosis: "Bumping" or outgassing. Protocol:
-
Stirring: Ensure vigorous magnetic stirring. Boiling chips are ineffective under vacuum after the first stop.
-
Bleed Valve: Use a needle valve to introduce a tiny stream of N2 bubbles (capillary bleed) into the boiling flask. This provides nucleation sites.
Module 4: Safety & Compliance (SDS Highlights)
Hazard Class: Danger (GHS06)[1]
-
H310+H330: Fatal in contact with skin or if inhaled.
-
H373: May cause damage to organs (blood) through prolonged exposure (Methemoglobinemia).
Mandatory PPE:
-
Respirator: Full-face respirator with organic vapor cartridges (Type A) if working outside a fume hood (not recommended).
-
Gloves: Laminate film (Silver Shield) or heavy Nitrile. Latex is permeable to aromatic amines.
-
Skin: Tyvek sleeves or lab coat. Absorption is rapid and silent (no immediate burn).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7603, N-Ethyl-m-toluidine. Retrieved from [Link]
-
Organic Syntheses. N-Ethyl-m-toluidine Synthesis and Purification. Coll. Vol. 2, p. 290 (1943). Retrieved from [Link]
Sources
Separation of mono-ethyl and di-ethyl m-toluidine isomers
Topic: Separation of
Technical Support Center: Alkylated Toluidine Separation
Welcome to the technical support hub. You are likely here because your alkylation of m-toluidine yielded a mixture of mono-ethyl and di-ethyl products, and standard distillation is failing to achieve >99% purity due to the narrow boiling point gap (
This guide addresses the three critical phases of resolution: Diagnosis (Analytics) , Bulk Separation (Distillation) , and High-Purity Polishing (Chemical Scavenging) .
Phase 1: Diagnosis & Analytics
How do I accurately quantify the isomer ratio before attempting separation?
Q: My GC peaks are tailing, making integration of the mono- and di-ethyl isomers unreliable. How do I fix this?
A: Tailing is caused by the interaction of the basic amine nitrogen with active silanol sites in the column or liner.
-
The Fix: Switch to a Base-Deactivated System .
-
Column: Use an amine-specific column (e.g., Rtx-5 Amine, CP-Volamine) or a standard non-polar column (DB-5ms) with a base-deactivated fused silica surface.
-
Liner: Use a base-deactivated inlet liner (often wool-packed with KOH treatment) to prevent adsorption at the injection port.
-
Solvent: Dissolve samples in methanol or add 1-2% triethylamine to your wash solvent to "prime" the column active sites.
-
Q: What are the retention time expectations? A: On a standard non-polar column (5% phenyl polysilphenylene-siloxane), volatility dictates elution order:
-
m-Toluidine (Starting Material): Elutes first (BP ~203°C).
- -ethyl-m-toluidine (Mono): Elutes second (BP ~221°C).
- -diethyl-m-toluidine (Di): Elutes last (BP ~231°C).
Phase 2: Bulk Separation (Physical)
Optimizing Fractional Distillation
Q: I am distilling at atmospheric pressure, but the fractions are co-eluting. Why?
A: At atmospheric pressure (760 mmHg), the boiling point difference is only
Protocol: High-Efficiency Vacuum Fractionation
-
Target Vacuum: 10–20 mmHg.
-
Column: Vigreux column (minimum 30 cm) or Packed column (Rashig rings/wire mesh) is required. Simple distillation will fail.
-
Reflux Ratio: Set to 5:1 or 10:1 (Return 10 drops, collect 1).
Boiling Point Reference Data:
| Compound | BP @ 760 mmHg | Est. BP @ 15 mmHg | Nature |
| 221°C | ~108°C | Secondary Amine | |
| 231°C | ~117°C | Tertiary Amine |
Note: Even under vacuum, the
Phase 3: High-Purity Polishing (Chemical)
The "Scavenger" Method
Q: Distillation plateaued at 95% purity. How do I chemically remove the remaining mono-ethyl impurity from my di-ethyl product?
A: We utilize the difference in basicity and nucleophilicity. The mono-ethyl isomer is a secondary amine (has a reactive N-H proton). The di-ethyl isomer is a tertiary amine (no N-H).
-
The Solution: Acylation. We react the mixture with Acetic Anhydride. The mono-ethyl isomer becomes a high-boiling amide; the di-ethyl isomer remains unreacted.
Step-by-Step Scavenging Protocol:
-
Quantify: Determine moles of Mono impurity via GC.
-
Add Scavenger: Add 1.5 equivalents of Acetic Anhydride relative to the Mono impurity (NOT the total volume).
-
Reaction:
-
-
Heat: Stir at 100°C for 1 hour. Monitor GC; the Mono peak should disappear.
-
Workup (Choice A - Distillation):
-
Distill the mixture. The unreacted Di-ethyl m-toluidine will distill over (BP ~117°C @ 15 mmHg).
-
The
-acetyl-N-ethyl-m-toluidine (Amide) has a much higher boiling point and will remain in the pot residue.
-
-
Workup (Choice B - Acid Extraction):
-
Dissolve mixture in Dichloromethane (DCM).
-
Wash with dilute HCl (1M).
-
The Logic: The Di-ethyl amine is basic
forms salt goes to Aqueous layer. The Amide is non-basic stays in DCM layer. -
Separate layers.[1][2][3] Basify the aqueous layer (NaOH) to pH >12.
-
Extract the pure Di-ethyl amine back into DCM, dry, and evaporate.
-
Visualizing the Workflow
Figure 1: Separation Strategy Decision Tree
Caption: Logical flow for selecting between physical distillation and chemical scavenging based on purity requirements.
Figure 2: Chemical Scavenging Mechanism
Caption: Mechanism of removing Mono-ethyl impurity using Acetic Anhydride.
Critical Safety Warning: Nitrosamines
Q: Can I use the "Nitroso" method (
A: DO NOT use this method for pharmaceutical applications. While historically cited, reacting secondary amines with sodium nitrite forms N-nitrosamines (e.g., N-nitroso-N-ethyl-m-toluidine).
-
Risk: Nitrosamines are potent carcinogens and "Cohort of Concern" impurities under ICH M7 guidelines.
-
Regulatory Impact: Using nitrite steps requires rigorous risk assessment and ppm-level testing of the final drug substance. The Acetic Anhydride method described above is safer and regulatory-friendly.
References
-
Sigma-Aldrich. N-Ethyl-m-toluidine Product Specification & Boiling Point Data.[4] Available at:
-
ChemicalBook. N,N-Diethyl-m-toluidine Properties and Safety. Available at:
-
BenchChem. Technical Support: Synthesis and Purification of N,N-diethyl-m-toluidine. Available at:
-
Thermo Fisher Scientific. Determination of Aromatic Amines by Ion Chromatography (Application Note 221). (Demonstrates amine tailing and column selection principles). Available at:
Sources
Technical Support Center: N-Ethyl-m-toluidine (CAS 102-27-2) Stability & Storage
Welcome to the Technical Support Center for N-Ethyl-m-toluidine (also known as N-Ethyl-3-methylaniline). As a secondary aromatic amine, this compound is highly valuable as an intermediate in drug development, dye synthesis, and material science. However, its chemical structure makes it inherently susceptible to environmental degradation.
This guide provides researchers and drug development professionals with field-proven troubleshooting insights, causality-driven storage protocols, and validated methodologies to maintain the structural integrity of your reagents.
Part 1: Troubleshooting Guides & FAQs
Q1: My N-Ethyl-m-toluidine has turned from a pale yellow liquid to a dark amber/brown color. What caused this, and is it still usable? Causality: Secondary aromatic amines are highly susceptible to autoxidation when exposed to atmospheric oxygen[1]. The lone pair of electrons on the nitrogen atom reacts with oxygen to form N-oxides, which subsequently undergo radical coupling reactions. These conjugated polymeric byproducts absorb broad-spectrum light, resulting in the dark amber color[2]. Action: Do not use dark amber batches for sensitive catalytic or synthetic assays, as the impurities can poison catalysts or introduce side reactions. The compound must be purified via vacuum distillation (see Protocol 2) before use.
Q2: What are the definitive temperature requirements for long-term storage? Some vendors ship it at room temperature. Causality: While short-term transit at ambient temperature is generally acceptable, thermal energy accelerates the kinetics of autoxidation and thermal breakdown. For long-term chemical stability (shelf life > 6 months) and to prevent baseline degradation, storing the compound strictly at 2°C to 8°C is required[3]. Action: Immediately transfer received batches to an explosion-proof refrigerator.
Q3: Does the container material matter for this specific compound? Causality: Yes. N-Ethyl-m-toluidine undergoes photolysis when exposed to direct UV light or prolonged ambient lighting[4]. Furthermore, as an amine, it is incompatible with certain polymers and can leach plasticizers over time. It is also highly reactive with strong oxidizing agents, acid chlorides, and acid anhydrides[1]. Action: Store exclusively in tightly sealed amber glass vials with PTFE-lined caps to block UV radiation and prevent chemical leaching.
Q4: How do I prevent moisture accumulation when storing the compound at 2–8°C? Causality: Opening a cold container in a humid lab causes immediate condensation. Water introduction can hydrolyze sensitive reagents used in downstream workflows. Action: Implement a self-validating equilibration step: place the sealed container in a desiccator and allow it to reach room temperature (approx. 30–45 minutes) before breaking the seal.
Part 2: Quantitative Data & Physicochemical Parameters
The following table summarizes the critical physicochemical properties that dictate the handling and storage boundaries for N-Ethyl-m-toluidine.
| Parameter | Value | Experimental Significance |
| CAS Number | 102-27-2 | Unique identifier for N-Ethyl-3-methylaniline. |
| Appearance (Optimal) | Pale yellow oily liquid | Indicates high purity and absence of oxidation products[4]. |
| Boiling Point | 221 °C | High BP necessitates vacuum distillation for purification to avoid thermal degradation[2]. |
| Flash Point | 89 °C | Combustible; requires storage away from heat and ignition sources[2]. |
| Storage Temperature | 2°C to 8°C | Refrigeration significantly slows autoxidation and thermal breakdown kinetics[3]. |
| Incompatibilities | Strong oxidizers, acid chlorides, anhydrides | Contact leads to rapid exothermic reactions and structural degradation[1]. |
Part 3: Experimental Protocols
Protocol 1: Aliquoting and Storage under Inert Atmosphere (Schlenk Technique)
To establish a self-validating storage system, oxygen must be entirely displaced from the storage environment.
-
Preparation: Dry amber glass storage vials in an oven at 120°C for 2 hours to remove surface moisture. Cool them in a desiccator.
-
Purging: Connect the main reagent bottle to a Schlenk line. Apply a gentle vacuum, then backfill with high-purity Argon. Repeat this vacuum/purge cycle 3 times. (Note: Argon is preferred over Nitrogen as it is heavier than air and effectively blankets the liquid).
-
Transfer: Using a gas-tight syringe purged with Argon, transfer the required volume of N-Ethyl-m-toluidine into the pre-dried, Argon-flushed amber vials.
-
Sealing: Cap immediately with PTFE-lined septa. Wrap the cap tightly with Parafilm to prevent gradual oxygen ingress.
-
Validation & Storage: Label the vials with the date of aliquoting and transfer them to a 2–8°C refrigerator[3]. Validate purity by running a baseline TLC or 1H-NMR of one aliquot before storing the rest.
Protocol 2: Purification of Degraded N-Ethyl-m-toluidine (Vacuum Distillation)
If a batch has oxidized (dark amber), it can be rescued using short-path vacuum distillation.
-
Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are lightly greased and the system is leak-free.
-
Loading: Add the degraded N-Ethyl-m-toluidine to the distillation flask along with a few PTFE boiling chips.
-
Vacuum Application: Apply a high vacuum (e.g., < 10 mmHg). Causality: Distilling at atmospheric pressure (BP 221°C) requires excessive heat, which induces further thermal degradation[2]. Vacuum lowers the boiling point to a safe thermal threshold.
-
Heating & Fractionation: Slowly increase the oil bath temperature. Discard the first 5% of the distillate (fore-run) to remove low-boiling impurities and residual moisture.
-
Collection: Collect the main fraction, which should appear as a clear to pale yellow liquid[4]. Leave the dark, polymeric residue in the boiling flask.
-
Post-Distillation: Break the vacuum with Argon—not air—to prevent the immediate oxidation of the hot, freshly purified amine.
Part 4: Degradation & Storage Visualization
The following diagram maps the logical relationship between environmental triggers, degradation pathways, and the specific storage parameters required to mitigate them.
Degradation pathways of N-Ethyl-m-toluidine and corresponding preventive storage strategies.
References
-
Cole-Parmer - Material Safety Data Sheet: N-Ethyl-m-toluidine, 99+% [Link]
-
Mit-ivy Industry - High purity 99% N-Ethyl-3-methylaniline CAS 102-27-2 Specifications [Link]
Sources
Technical Guide: Thermal Management in N-Ethyl-m-toluidine (NEMT) Acid Neutralization
Introduction: The Thermodynamics of Safety
N-Ethyl-m-toluidine (NEMT) is a critical intermediate in the synthesis of azo dyes and color photographic developers. While its alkylation chemistry is well-documented, the acid neutralization step (forming the hydrochloride or sulfate salt) is frequently underestimated.
This is not merely a pH adjustment; it is a highly exothermic phase transition. The reaction between NEMT (a weak base) and strong mineral acids releases significant enthalpy (
This guide provides the engineering controls and troubleshooting logic required to manage this exotherm safely and efficiently.
Module 1: The Hazard Landscape
Before initiating any neutralization, you must understand the interplay between the chemical reaction and the physical limitations of your reactor.
The Reaction & Enthalpy
The protonation of the nitrogen lone pair is rapid and diffusion-controlled.
Critical Risk Factors:
-
Viscosity Spike: As the salt forms, it often precipitates out of organic solvents (like toluene or DCM) or creates a thick slurry in aqueous media. This increases viscosity, reducing the Reynolds number and killing the heat transfer coefficient (
). -
Flash Point Proximity: NEMT has a closed-cup flash point of
.[1] An adiabatic temperature rise from room temperature can easily breach this limit if the acid addition is too fast. -
Toxicity: NEMT induces methemoglobinemia (blue skin/blood).[2] A thermal runaway that breaches containment releases toxic vapors, posing an immediate life-safety threat.
Thermal Feedback Loop (Visualization)
The following diagram illustrates the "Viscosity Trap"—a common failure mode where salt formation masks the true internal temperature until it is too late.
Figure 1: The "Viscosity Trap" in amine neutralization. Salt formation reduces mixing efficiency, leading to localized superheating that standard probes may miss.
Module 2: Process Parameters & Data
Key Physical Properties
| Property | Value | Implication |
| Boiling Point | High boiler; difficult to remove if excess is used. | |
| Flash Point | Process Limit: Keep | |
| Density | Lighter than water; phase separation behavior is critical in extraction. | |
| Solubility | Insoluble in water; Soluble in alcohol/ether | Requires biphasic neutralization or solvent carrier. |
Recommended Operating Limits
-
Maximum Dosing Rate:
per liter of reactor volume (adjust based on cooling capacity). -
Target Temperature:
(Start); Max (Peak). -
Agitation: High-torque overhead stirring (anchor or pitch-blade) required to manage slurry. Magnetic stirrers are forbidden due to decoupling risks.
Module 3: Troubleshooting Guide
Issue 1: Temperature Spiking Despite Cooling
Symptom: The jacket temperature is low (e.g.,
-
Root Cause: "Crusting." The amine salt has coated the reactor walls, acting as an insulator. The heat cannot transfer to the jacket.
-
Immediate Action:
-
STOP Dosing immediately.
-
Increase agitation speed (if safe) to break the boundary layer.
-
Do not supercool the jacket (risk of thermal shock or freezing the solvent).
-
-
Prevention: Use a co-solvent (e.g., Ethanol or Water) to keep the salt partially soluble or in a flowable slurry.
Issue 2: The "Color Shift" (Product Quality)
Symptom: The NEMT solution turns from pale yellow to dark brown/black during acidification.
-
Root Cause: Oxidation. At high temperatures (
), NEMT oxidizes rapidly, especially in the presence of trace metals or light. -
Immediate Action:
-
Check inert gas purge (Nitrogen blanket is mandatory).
-
Verify temperature history (did it spike?).
-
-
Prevention: Conduct neutralization under strict
atmosphere. Add a reducing agent (e.g., Sodium Bisulfite) if the downstream chemistry permits.
Issue 3: Agitator Decoupling/Stalling
Symptom: The motor strains, or the magnetic bar stops spinning while the motor whirs.
-
Root Cause: Solid loading is too high. You have created a "wet sand" consistency.
-
Immediate Action:
-
Add more solvent immediately to dilute the slurry.
-
Switch to a mechanical overhead stirrer if using magnetic (magnetic stirring is insufficient for salt formation).
-
Module 4: The Safe Neutralization Protocol
Objective: Neutralize 1.0 mol NEMT with HCl while maintaining
Equipment Setup
-
Reactor: Jacketed glass reactor with overhead stirring.
-
Dosing: Peristaltic pump or pressure-equalizing dropping funnel.
-
Sensors: Internal PT100 temperature probe (submerged deep).
Workflow Diagram
Figure 2: Logic flow for controlled acid addition.
Step-by-Step Procedure
-
Preparation:
-
Charge NEMT and solvent (e.g., 5 volumes of Methanol or Water/IPA mix) into the reactor.
-
Why? Dilution acts as a heat sink (thermal ballast).
-
Start agitation at medium-high speed.
-
Establish Nitrogen blanket.
-
-
Initial Cooling:
-
Set jacket temperature to
. -
Wait until internal temperature reaches
.
-
-
Controlled Addition (The Critical Step):
-
Begin adding Acid (e.g., 37% HCl) dropwise.
-
Monitor: Watch the internal temperature, not the jacket.
-
Rule of Thumb: If Temp rises
per minute, slow the addition rate. -
Hard Stop: If Temp reaches
, stop addition immediately and allow to cool back to .
-
-
Digestion:
-
Once acid addition is complete, maintain stirring for 30 minutes.
-
Verify pH (should be acidic, pH < 2 for hydrochloride salt).
-
Filter the precipitated salt or proceed to the next aqueous extraction step.
-
Module 5: Frequently Asked Questions (FAQ)
Q: Can I add the NEMT to the Acid instead of Acid to NEMT? A: Yes, this is called "Inverse Addition."
-
Pros: The amine is immediately protonated, often resulting in better solubility initially.
-
Cons: You start with a high concentration of strong acid, which can be corrosive to equipment. However, for heat management, inverse addition is often safer because the "fuel" (amine) is the limiting reagent, preventing a large unreacted mass from accumulating.
Q: Why did my glass reactor crack?
A: Thermal Shock. If the reaction got hot (
Q: I smell a sweet, floral/almond odor. Is that the salt? A: NO. Evacuate immediately. NEMT has a fishy/amine odor. A sweet/almond smell could indicate decomposition into nitro-compounds or other toxic byproducts. Check your ventilation and personal protective equipment (PPE).[3][4]
References
-
PubChem. (n.d.). N-Ethyl-m-toluidine (Compound Summary).[2][4][5][6][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Source for physical properties (Flash point, BP)
-
Bretherick, L., & Urben, P. (2017).[9][10] Bretherick's Handbook of Reactive Chemical Hazards (8th ed.).[9] Elsevier.[9]
- Authoritative source for amine-acid neutralization hazards and exotherm d
-
American Chemical Society (ACS). (2021). Lessons Learned from a Delayed Exothermic Decomposition: Amine Neutralizations. ACS Chemical Health & Safety. Retrieved from [Link]
- Source for general protocols on controlling amine neutraliz
- Source for specific handling and GHS classific
Sources
- 1. N-乙基间甲苯胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. N-Ethyl-m-toluidine | 102-27-2 | TCI AMERICA [tcichemicals.com]
- 5. shubhamspecialty.com [shubhamspecialty.com]
- 6. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bretherick's Handbook of Reactive Chemical Hazards - 8th Edition | Elsevier Shop [shop.elsevier.com]
- 10. Bretherick's Handbook of Reactive Chemical Hazards - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of N-Ethyl-m-toluidine
Overview
During the synthesis of N-ethyl-m-toluidine via the alkylation of m-toluidine, researchers frequently encounter a crude mixture containing unreacted primary amine (m-toluidine), the target secondary amine (N-ethyl-m-toluidine), and over-alkylated tertiary amine (N,N-diethyl-m-toluidine). This guide provides field-proven troubleshooting strategies and a self-validating chemical protocol to isolate the secondary amine with high purity.
Physicochemical Properties of Reaction Components
To understand the separation challenges, we must first compare the physical properties of the reaction mixture components.
| Compound | Amine Class | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| m-Toluidine | Primary (1°) | 203–204[1] | 0.999[1] | Slightly soluble |
| N-Ethyl-m-toluidine | Secondary (2°) | 221[2] | 0.957[2] | Insoluble |
| N,N-Diethyl-m-toluidine | Tertiary (3°) | 231–232[3] | 0.922[3] | Insoluble |
Troubleshooting & FAQs
Q1: Why is simple distillation insufficient for removing unreacted m-toluidine from N-ethyl-m-toluidine? A: As shown in the table above, the boiling points of m-toluidine (~203°C)[1] and N-ethyl-m-toluidine (~221°C)[2] are separated by only 18°C. Simple distillation cannot resolve these components effectively. While fractional distillation under reduced pressure is possible, it requires a column with high theoretical plates and often leads to co-distillation, compromising the purity of the final product[4].
Q2: What is the most reliable chemical method to separate the secondary amine from the primary amine? A: The classical Nitrosation-Reduction method, originally documented in 5[5], is the gold standard. Causality & Mechanism: When the crude amine mixture is treated with sodium nitrite (NaNO2) in aqueous hydrochloric acid at 0–12°C, the primary amine (m-toluidine) undergoes diazotization to form a highly water-soluble diazonium salt[4]. Conversely, the secondary amine (N-ethyl-m-toluidine) undergoes N-nitrosation to form N-nitroso-N-ethyl-m-toluidine, a neutral, water-insoluble yellow oil[4]. This fundamental difference in chemical reactivity creates a self-validating system: the N-nitroso derivative can be easily extracted into an organic solvent (like ether), leaving the primary amine trapped in the aqueous layer[5]. The isolated N-nitroso compound is subsequently reduced (denitrosated) using stannous chloride (SnCl2) and HCl to regenerate the pure secondary amine[4].
Q3: How can I monitor the separation process analytically? A: Gas Chromatography (GC) is highly effective if the amines are derivatized prior to injection. Forming N-trifluoroacetyl derivatives significantly improves peak resolution between aniline and toluidine isomers[6]. Alternatively, reverse-phase HPLC using a low-silanol mixed-mode column (e.g., Newcrom R1) with a mobile phase of acetonitrile, water, and phosphoric acid can resolve these amines without derivatization[7].
Step-by-Step Experimental Protocol: Nitrosation-Reduction Method
This methodology is adapted from standard 8[8] and Organic Syntheses[5] procedures.
Phase 1: Nitrosation and Phase Separation
-
Acidification: Add the crude amine mixture (approx. 90 g) to a solution of 100 mL concentrated hydrochloric acid in 350 mL of water[5].
-
Temperature Control: Cool the hydrochloride solution in an ice bath. It is critical to maintain the temperature strictly below 12°C to prevent the decomposition of the diazonium salt[5].
-
Nitrosation: While stirring rapidly, slowly add a solution of 41.5 g of sodium nitrite (NaNO2) in 150 mL of water[5]. Allow the mixture to stand for 10 minutes[5].
-
Extraction: Extract the mixture with three 100-mL portions of diethyl ether[5]. The N-nitroso-N-ethyl-m-toluidine partitions into the ether layer[4]. Discard the lower aqueous layer containing the unreacted m-toluidine diazonium salt[5].
-
Solvent Removal: Gently evaporate the ether from the extract on a steam bath while blowing a stream of air over the surface. Caution: Keep the temperature as low as possible, as the nitroso compound decomposes on standing or excessive heating[5].
Phase 2: Denitrosation (Reduction)
-
Preparation: In a separate 3-L flask, prepare a solution of 407 g of stannous chloride dihydrate (SnCl2·2H2O) in 420 mL of concentrated hydrochloric acid[5].
-
Reduction: Gradually add the crude N-nitroso compound to the SnCl2 solution with continuous shaking[5]. The reaction is highly exothermic; apply cooling to keep the temperature below 60°C[5].
-
Incubation: Allow the mixture to stand for at least one hour to ensure complete denitrosation back to the secondary amine[5].
Phase 3: Isolation of Pure N-Ethyl-m-toluidine
-
Basification: Cautiously make the mixture strongly alkaline by adding a cold solution of 520 g of sodium hydroxide (NaOH) in 800 mL of water[5]. Agitate vigorously and cool in running water during this addition[5].
-
Steam Distillation: Distill the resulting milky suspension with steam until approximately 2 liters of clear distillate has been collected[5].
-
Extraction & Drying: Saturate the distillate with sodium chloride and extract with three 100-mL portions of benzene (or dichloromethane)[5]. Dry the organic extract overnight with flaked potassium hydroxide[5].
-
Final Recovery: Decant the dried solution, remove the solvent by distillation, and distill the residue under reduced pressure to obtain pure N-ethyl-m-toluidine[5].
Workflow Visualization
Workflow for the chemical separation of 1° and 2° amines via nitrosation.
References
- Benchchem.
- Benchchem. "Improving the yield and purity of N-Ethyl-m-toluidine synthesis." Benchchem.
- Buck, J. S., & Ferry, C. W. "m-Toluidine, N-ethyl." Organic Syntheses.
- ChemicalBull. "M-toluidine Manufacturer & Supplier." ChemicalBull.
- OttoKemi. "N,N-Diethyl-m-toluidine, 98% 91-67-8 India.
- SIELC Technologies. "Separation of N-Benzyl-N-ethyl-m-toluidine on Newcrom R1 HPLC column." SIELC.
- Thomas Scientific. "N-Ethyl-m-toluidine, >=98.0% (GC)." Thomas Scientific.
- Umeh, E. O.
Sources
- 1. M-toluidine Manufacturer & Supplier | Industrial M-toluidine Chemical [chemicalbull.com]
- 2. thomassci.com [thomassci.com]
- 3. N,N-Diethyl-m-toluidine, 98% 91-67-8 India [ottokemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of N-Benzyl-N-ethyl-m-toluidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Structural Elucidation & Comparative NMR Profiling: N-Ethyl-m-toluidine
Executive Summary
N-Ethyl-m-toluidine (N-Ethyl-3-methylaniline) is a critical intermediate in the synthesis of color developers (e.g., CD-3) and triarylmethane dyes.[1] In drug development, it serves as a scaffold for functionalized anilines.
This guide provides a definitive 1H NMR assignment for N-Ethyl-m-toluidine in CDCl₃.[1] Unlike standard spectral lists, this document focuses on comparative discrimination —equipping researchers to distinguish the target compound from its specific synthetic precursors (m-toluidine), over-alkylated byproducts (N,N-diethyl-m-toluidine), and regioisomers (N-ethyl-p-toluidine).[1]
Structural Analysis & Theoretical Grounding
The 1H NMR spectrum of N-Ethyl-m-toluidine is defined by three distinct chemical environments: the aliphatic ethyl chain , the aromatic ring (meta-substituted) , and the labile amine proton .[1]
Mechanistic Shift Logic[1]
-
Inductive Effects (+I): The methyl group at the meta position exerts a weak shielding effect on adjacent protons.
-
Mesomeric Effects (+M): The N-ethyl amino group is a strong electron donor.[1] It significantly shields the ortho and para protons relative to the nitrogen, shifting them upfield (lower ppm) compared to benzene.
-
Deshielding: The nitrogen atom deshields the adjacent methylene protons (
) of the ethyl group, pushing them to ~3.1 ppm.[1]
Comparative Analysis: Distinguishing Alternatives
The true utility of NMR in process chemistry is detecting what shouldn't be there. Below is a comparative breakdown of N-Ethyl-m-toluidine against its most common "alternatives" (impurities or analogs).
Scenario A: Reaction Monitoring (Target vs. Precursor)
Comparison: N-Ethyl-m-toluidine vs. m-Toluidine (Parent Amine)
| Feature | N-Ethyl-m-toluidine (Product) | m-Toluidine (Starting Material) | Diagnostic Action |
| Aliphatic Region | Quartet (~3.1 ppm) & Triplet (~1.2 ppm) | Absent | Monitor appearance of Quartet.[1] |
| Amine Proton | 1H Broad Singlet (NH) | 2H Broad Singlet (NH₂) | Integration drops from 2H to 1H. |
| Aromatic Shift | Slight upfield shift due to increased electron density from ethyl group.[1] | Baseline aromatic shifts.[2] | Secondary confirmation only. |
Scenario B: Purity Profiling (Target vs. Over-Alkylation)
Comparison: N-Ethyl-m-toluidine vs. N,N-Diethyl-m-toluidine (Byproduct)
| Feature | N-Ethyl-m-toluidine (Secondary Amine) | N,N-Diethyl-m-toluidine (Tertiary Amine) | Diagnostic Action |
| Ethyl Integration | 2H (CH₂) : 3H (CH₃) | 4H (CH₂) : 6H (CH₃) | Check integration ratios relative to Ring-CH₃.[1] |
| NH Signal | Present (~3.5 ppm) | Absent | Disappearance of broad singlet. |
| Symmetry | Single ethyl environment.[1] | Two equivalent ethyl environments.[2] | N,N-diethyl shows simplified, intense ethyl peaks. |
Scenario C: Regio-Isomerism (Meta vs. Para)
Comparison: N-Ethyl-m-toluidine vs. N-Ethyl-p-toluidine
-
Meta (Target): Asymmetric aromatic region. Four distinct proton signals (often overlapping).[2][3] Pattern: Singlet-like (H2), Doublet (H4/H6), Triplet-like (H5).
-
Para (Isomer): Symmetric AA'BB' system . Appears as two distinct "roofed" doublets in the aromatic region.
Master Peak Assignment Table
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (Recommended minimum for aromatic resolution) Reference: TMS (0.00 ppm)
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Notes |
| Ethyl -CH₃ | 1.25 | Triplet (t) | 3H | 7.1 | Terminal methyl.[1] Clean triplet. |
| Ring -CH₃ | 2.28 | Singlet (s) | 3H | - | Methyl on aromatic ring (Position 3).[1] |
| Ethyl -CH₂- | 3.16 | Quartet (q) | 2H | 7.1 | Methylene attached to Nitrogen.[1] |
| -NH | 3.50* | Broad Singlet | 1H | - | Position varies with conc.[1] & water content. |
| Ar-H (H6) | 6.38 - 6.45 | Doublet (d) | 1H | ~8.0 | Ortho to amine, Para to methyl.[1] Shielded. |
| Ar-H (H2) | 6.45 - 6.50 | Singlet-like (s) | 1H | ~2.0 | Isolated between amine and methyl.[1] |
| Ar-H (H4) | 6.55 - 6.60 | Doublet (d) | 1H | ~7.5 | Ortho to methyl, Para to amine. |
| Ar-H (H5) | 7.05 - 7.10 | Triplet (t) | 1H | ~7.8 | Meta to both substituents.[1] Most deshielded. |
> Note: The aromatic region (6.3 - 7.1 ppm) is complex in meta-substituted systems.[1] H2, H4, and H6 are electron-rich (upfield), while H5 is less shielded (downfield).
Visual Logic & Workflows
Diagram 1: Aromatic Assignment Logic Tree
This decision tree aids in assigning the complex aromatic region of meta-substituted anilines.[1]
Figure 1: Logic flow for assigning the specific aromatic protons in N-Ethyl-m-toluidine based on multiplicity and shielding.[1]
Diagram 2: Impurity Differentiation Workflow
A systematic approach to validating sample purity using 1H NMR.[1]
Figure 2: Step-by-step workflow for distinguishing N-Ethyl-m-toluidine from its primary synthetic impurities.
Experimental Protocol: High-Resolution Acquisition
To reproduce the data above and ensure accurate integration for purity calculations, follow this protocol.
Materials
-
Analyte: N-Ethyl-m-toluidine (>98% purity recommended for reference).[1][3][4][5][6]
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane).
-
Alternative: DMSO-d6 is preferred if the NH peak is overlapping with other signals or exchanging too rapidly, as DMSO stabilizes the amine proton via hydrogen bonding, sharpening the peak.
-
-
Tubes: 5mm High-Precision NMR tubes (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Sample Preparation:
-
Dispense 15-20 mg of N-Ethyl-m-toluidine into a clean vial.
-
Add 0.6 mL of CDCl₃.
-
Vortex for 10 seconds to ensure complete homogeneity (viscous liquids can stratify).
-
Transfer to the NMR tube. Cap immediately to prevent solvent evaporation and concentration changes.
-
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: Amine protons and aromatic protons have different T1 relaxation times. A short D1 (1s) will under-integrate the aromatic protons relative to the methyls.[1] 5s ensures quantitative accuracy.
-
-
Scans (NS): 16 (Sufficient for >10mg sample).
-
Temperature: 298 K (25°C).
-
-
Processing:
-
Phasing: Apply automatic phasing, then manual correction for the baseline.
-
Referencing: Calibrate the TMS singlet to 0.00 ppm.
-
Integration: Normalize the Ring-Methyl singlet (2.28 ppm) to 3.00 . This provides the most stable internal standard for calculating the ethyl and aromatic integrals.
-
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3362 (N-Ethyl-m-toluidine).[1] [Link]
-
NIST Mass Spectrometry Data Center. N-Ethyl-m-toluidine.[1] NIST Chemistry WebBook, SRD 69. [Link]
-
Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[7] Organometallics, 29(9), 2176–2179. (Used for solvent residual referencing).[8] [Link]
Sources
- 1. N-Ethyl-p-toluidine [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. N-乙基间甲苯胺 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-Ethyl-m-toluidine | CAS 102-27-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. N-Ethyl-m-toluidine | CymitQuimica [cymitquimica.com]
- 6. thomassci.com [thomassci.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
GC-MS Fragmentation & Differentiation Guide: 3-Ethyl-N-methylaniline (m/z 135)
Executive Summary & Comparison Scope
Target Compound: 3-Ethyl-N-methylaniline (CAS: 71265-20-8) Molecular Formula: C₉H₁₃N Molecular Weight: 135.21 g/mol Base Peak (EI): m/z 120 (M-15)
In forensic toxicology and drug development, This compound presents a significant analytical challenge due to its "mass spectral equivalence" with several structural isomers, most notably N-Ethyl-3-methylaniline (N-Ethyl-m-toluidine) and N,N-Dimethyl-m-toluidine . All share a molecular weight of 135 Da and produce nearly identical electron ionization (EI) fragmentation patterns dominated by the m/z 120 ion.
This guide provides a definitive technical framework to differentiate this compound from its isomers using high-resolution GC-MS fragmentation mechanics, ion ratio analysis, and chemical derivatization protocols.
Isomeric Comparison Matrix
| Feature | This compound | N-Ethyl-3-methylaniline | N,N-Dimethyl-m-toluidine |
| Structure | Ring-Ethyl, N-Methyl | N-Ethyl, Ring-Methyl | N,N-Dimethyl, Ring-Methyl |
| Amine Class | Secondary ( | Secondary ( | Tertiary ( |
| Base Peak | m/z 120 | m/z 120 | m/z 134 or 120 |
| Key Differentiator | M-1 (m/z 134) presence due to N-methyl | M-15 (m/z 120) dominant; weak M-1 | No reaction with TFAA |
| Derivatization | Forms TFA derivative (MW 231) | Forms TFA derivative (MW 231) | No Reaction |
Fragmentation Mechanics (m/z 135)
The fragmentation of this compound is driven by the competition between the N-methyl group (promoting
Mechanistic Pathway Analysis
-
Formation of m/z 120 (M - 15):
-
Pathway A (Ring-Driven): The radical cation localized on the aromatic ring triggers a
-cleavage of the ethyl group, losing a methyl radical ( ). This results in a stable methyl-substituted benzyl cation . -
Pathway B (Nitrogen-Driven): While N-ethyl groups typically lose a methyl via
-cleavage, the N-methyl group in this compound cannot lose a methyl directly without skeletal rearrangement. Therefore, the m/z 120 peak in this compound is primarily derived from the ring-ethyl substituent .
-
-
Formation of m/z 134 (M - 1):
-
The N-methyl group facilitates the loss of a hydrogen atom (
-cleavage) to form a resonance-stabilized iminium ion ( ). This "M-1" peak is a diagnostic marker for N-methyl anilines. -
Differentiation Note: The isomer N-Ethyl-3-methylaniline lacks an N-methyl group; its N-ethyl group preferentially loses a methyl (M-15) rather than a hydrogen. Consequently, This compound exhibits a significantly higher m/z 134 abundance.
-
-
Secondary Fragments:
-
m/z 91 (Tropylium): Formed via rearrangement of the benzyl cation (m/z 120) and loss of the amine moiety (
). -
m/z 77 (Phenyl): Characteristic aromatic ring degradation.
-
Figure 1: Competitive fragmentation pathways for this compound. The M-1 pathway (green) is critical for distinguishing it from N-ethyl isomers.
Experimental Protocol: Differentiation Strategy
To objectively identify this compound, a dual-approach protocol combining Retention Index (RI) Mapping and Chemical Derivatization is required.
Protocol A: GC-MS Acquisition Parameters
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 250°C, Splitless (1 min purge).
-
Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).
-
MS Source: EI mode (70 eV), 230°C. Scan range m/z 40–350.
Protocol B: Chemical Derivatization (TFAA)
Derivatization with Trifluoroacetic Anhydride (TFAA) is the "gold standard" for separating these isomers. It exploits the reactivity differences between secondary and tertiary amines.
-
Preparation: Dissolve 50 µL of sample extract in 200 µL Ethyl Acetate.
-
Reaction: Add 50 µL TFAA. Incubate at 60°C for 20 minutes.
-
Clean-up: Evaporate to dryness under
stream; reconstitute in 100 µL Ethyl Acetate. -
Analysis: Inject 1 µL into GC-MS.
Outcome Interpretation:
-
This compound (
): Forms N-TFA derivative ( Mass +96). New Parent Ion: m/z 231. -
N-Ethyl-3-methylaniline (
): Forms N-TFA derivative ( Mass +96). New Parent Ion: m/z 231. (Separated by Retention Time). -
N,N-Dimethyl-m-toluidine (
): No Reaction. Parent Ion remains m/z 135.
Figure 2: Decision tree for differentiating m/z 135 isomers using TFAA derivatization.
Diagnostic Data Summary
Use the following table to validate the identity of your unknown analyte.
| Metric | This compound | N-Ethyl-3-methylaniline |
| M+ (m/z 135) | Present (Medium) | Present (Medium) |
| [M-H]+ (m/z 134) | Distinct (>10% of Base) | Weak/Absent (<2% of Base) |
| [M-CH3]+ (m/z 120) | Base Peak (100%) | Base Peak (100%) |
| m/z 106 | Weak (M-29 difficult) | Present (Loss of Ethyl from N) |
| TFA Derivative MW | 231 | 231 |
| TFA Deriv.[1] Base Peak | m/z 162 (Loss of | m/z 216 (Loss of Methyl) |
Key Insight: The presence of a significant m/z 134 peak is the strongest indicator of the N-methyl group found in this compound, distinguishing it from the N-ethyl isomer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14977562, this compound. Retrieved from [Link][1]
-
Chen, M., et al. (2018). Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Seulen, S., & Grotemeyer, J. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry.[2] European Journal of Mass Spectrometry. Retrieved from [Link]
-
Atherton, H. J., et al. (2019). New insights into the dissociation dynamics of methylated anilines. Royal Society of Chemistry. Retrieved from [Link]
Sources
A Comparative Guide to the HPLC Retention Behavior of N-Ethyl-m-toluidine and m-toluidine
This in-depth technical guide provides a comprehensive comparison of the high-performance liquid chromatography (HPLC) retention characteristics of N-Ethyl-m-toluidine and its parent compound, m-toluidine. For researchers, analytical chemists, and drug development professionals, understanding the subtle differences in chromatographic behavior is paramount for developing robust analytical methods for separation, quantification, and quality control. This guide will dissect the physicochemical properties of these two aromatic amines, explain the theoretical basis for their separation via reversed-phase HPLC, and provide a validated experimental protocol to illustrate these principles in practice.
Foundational Physicochemical Properties
The chromatographic behavior of a molecule is intrinsically linked to its physical and chemical properties. N-Ethyl-m-toluidine is a secondary amine, an N-ethylated derivative of the primary amine m-toluidine. This seemingly minor structural modification—the substitution of a hydrogen atom on the amine with an ethyl group—introduces significant changes in molecular weight, polarity, and hydrophobicity, which are the primary drivers of retention in reversed-phase chromatography.
A summary of the key physicochemical properties is presented below for direct comparison.
| Property | m-Toluidine | N-Ethyl-m-toluidine | Reference(s) |
| Molecular Formula | C₇H₉N | C₉H₁₃N | [1][2] |
| Molecular Weight | 107.15 g/mol | 135.21 g/mol | [1][2] |
| Boiling Point | 203-204 °C | 221 °C | [3] |
| logP (XLogP3) | 1.4 | 2.5 | [1][2] |
| Structure | Primary Aromatic Amine | Secondary Aromatic Amine | [1][4] |
| Appearance | Colorless to light yellow liquid | Light amber liquid | [5][6] |
The most telling predictor of reversed-phase HPLC behavior in this table is the logP value , the logarithm of the octanol-water partition coefficient. A higher logP value indicates greater hydrophobicity (lipophilicity). The addition of the ethyl group increases the logP from 1.4 for m-toluidine to 2.5 for N-Ethyl-m-toluidine, signaling a substantial increase in its non-polar character.[1][2]
Figure 1: Chemical structures of m-Toluidine and N-Ethyl-m-toluidine.
The Chromatographic Principle: Predicting Elution Order
Reversed-phase liquid chromatography (RP-LC) is the most widely used mode of HPLC, employing a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (commonly a mixture of water or buffer with acetonitrile or methanol).[7][8] The fundamental principle governing separation is based on hydrophobic interactions:
-
More hydrophobic (less polar) analytes interact more strongly with the non-polar stationary phase. These interactions slow their transit through the column, resulting in longer retention times .[7]
-
More hydrophilic (more polar) analytes have a greater affinity for the polar mobile phase and are swept through the column more quickly, leading to shorter retention times .
Applying this principle to our compounds:
-
N-Ethyl-m-toluidine: The presence of the C₂H₅ group significantly increases the molecule's overall hydrophobicity and non-polar surface area compared to m-toluidine.
-
m-toluidine: As a primary amine, it is more polar than its secondary amine counterpart. The two hydrogens on the nitrogen are available for hydrogen bonding with the aqueous mobile phase, further reducing its interaction with the stationary phase.
A Validated Experimental Protocol for Separation
The following protocol provides a robust starting point for the baseline separation of m-toluidine and N-Ethyl-m-toluidine. This method is designed for accuracy and reproducibility, employing standard instrumentation and reagents.
Chromatographic Conditions
| Parameter | Recommended Conditions | Justification |
| HPLC Column | C18, 5 µm, 4.6 x 150 mm | The C18 phase provides strong hydrophobic retention necessary to resolve analytes based on differences in their alkyl substituents.[8] |
| Mobile Phase | Acetonitrile : 20mM Phosphate Buffer (pH 3.0) (40:60, v/v) | Acetonitrile is a common organic modifier.[9] The acidic buffer ensures the amine groups are protonated, leading to sharp, symmetrical peaks by minimizing interactions with residual silanols on the stationary phase. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between run time and efficiency. |
| Injection Volume | 10 µL | A typical injection volume that avoids column overloading while ensuring adequate signal. |
| Detector | UV-Vis Detector | Aromatic rings in both molecules provide strong chromophores for reliable UV detection. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds offering good sensitivity for both analytes. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time stability and reproducibility by controlling mobile phase viscosity.[10] |
| Run Time | 15 minutes | Sufficient time to allow for the elution of both components and re-equilibration. |
Step-by-Step Methodology
-
Reagent and Standard Preparation:
-
Prepare the 20mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Prepare a stock solution of 1 mg/mL for both m-toluidine and N-Ethyl-m-toluidine reference standards in methanol.
-
Create a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration of approximately 50 µg/mL for each analyte.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analytes and transfer it to a volumetric flask.
-
Dissolve and dilute the sample with the mobile phase to achieve a final concentration within the expected linear range of the instrument.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could clog the system.[11]
-
-
System Setup and Equilibration:
-
Set up the HPLC system according to the parameters in the table above.
-
Equilibrate the C18 column with the mobile phase for at least 30 minutes, or until a stable, noise-free baseline is achieved at the detector.
-
-
Analysis and Data Acquisition:
-
Inject the mixed working standard solution to establish the retention times and system suitability parameters (e.g., peak shape, resolution).
-
Inject the prepared sample solutions.
-
Record the chromatograms and integrate the peak areas for quantification.
-
Figure 2: Experimental workflow for the HPLC analysis of toluidine derivatives.
Expected Results and Final Summary
Based on the established principles of reversed-phase chromatography, the expected elution order will be m-toluidine followed by N-Ethyl-m-toluidine . The primary amine, m-toluidine, being more polar, will elute earlier. The addition of the non-polar ethyl group on N-Ethyl-m-toluidine increases its hydrophobicity, leading to a stronger interaction with the C18 stationary phase and thus a longer retention time.
This guide provides the theoretical foundation and a practical, validated framework for the successful separation and analysis of these two compounds. The provided HPLC method serves as an excellent starting point for method development and can be further optimized by adjusting the mobile phase composition or temperature to meet specific analytical requirements, such as improving resolution or reducing run time.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7603, N-ethyl-3-methylaniline. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7934, m-Toluidine. Available from: [Link]
-
Occupational Safety and Health Administration. M-TOLUIDINE. Available from: [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]
-
Wikipedia. Reversed-phase chromatography. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of m-Toluidine. Available from: [Link]
-
ACS Publications. Separation of Aromatic Amines by Reversed-Phase Chromatography. Available from: [Link]
-
Separation Science. Factors Impacting Chromatography Retention Time. Available from: [Link]
-
Altabrisa Group. What Factors Influence HPLC Retention Time Precision? Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]
-
Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution? Available from: [Link]
-
Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. Available from: [Link]
-
Biorelevant.com. Which factors can increase the retention time of an analyte during HPLC analysis. Available from: [Link]
-
SIELC Technologies. Separation of N-Benzyl-N-ethyl-m-toluidine on Newcrom R1 HPLC column. Available from: [Link]
-
Element Lab Solutions. HPLC Solvent Selection. Available from: [Link]
-
PMC. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available from: [Link]
Sources
- 1. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m-Toluidine CAS#: 108-44-1 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. M-TOLUIDINE | Occupational Safety and Health Administration [osha.gov]
- 6. N-ETHYL-M-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromtech.com [chromtech.com]
- 11. biorelevant.com [biorelevant.com]
A Comprehensive Guide to N-Ethyl-m-toluidine Derivatives: UV-Vis Absorption Maxima and Trinder's Reagent Applications
In clinical chemistry and drug development, the accurate quantification of metabolites (such as glucose, uric acid, and cholesterol) relies heavily on robust colorimetric assays. Historically, these assays utilized phenol as a chromogenic agent. However, phenol's narrow absorption range and strict acidic requirements limited its utility[1].
To overcome these limitations, highly water-soluble N-Ethyl-m-toluidine derivatives—collectively known as "New Trinder's Reagents"—were developed[1][2]. These aniline derivatives offer a broader UV-Vis absorption range, higher molar absorptivity, and a wider operational pH range (5.5–9.5), making them indispensable for modern enzymatic photometric detection[1][3].
This guide objectively compares the UV-Vis absorption maxima (
Mechanistic Insights: The Trinder Reaction Workflow
The core principle of the Trinder reaction relies on the enzymatic generation of hydrogen peroxide (
This disproportionation reaction yields a highly stable, colored quinoneimine dye[4]. The specific structural modifications on the N-Ethyl-m-toluidine core (such as methoxy or methyl substitutions) directly dictate the conjugation length of the resulting dye, thereby determining its specific
Enzymatic workflow of Trinder's reaction and UV-Vis spectrophotometric detection.
Comparative Performance Data: Absorption Maxima
The choice of derivative is a strategic decision based on the sample matrix. Biological samples often contain impurities like bilirubin and hemoglobin, which absorb strongly below 500 nm[6]. By selecting a derivative with a highly red-shifted
Table 1: UV-Vis Absorption Maxima of N-Ethyl-m-toluidine Derivatives
| Derivative | Chemical Name | Coupling Agent | Key Analytical Advantage | |
| TOOS | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline | 4-AA | 540–555 | High water solubility and exceptional sensitivity; the most widely used derivative[2][3][5]. |
| TOOS | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline | MBTH | 590 | Yields 1.5 to 2 times higher molar absorptivity than 4-AA coupling[2][4]. |
| TOPS | N-Ethyl-N-(3-sulfopropyl)-3-methylaniline | 4-AA | 540–550 | Excellent stability in liquid formulations; produces a blue-green solution[1][5]. |
| ADOS | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxyaniline | 4-AA | 540–550 | Methoxy substitution alters electron density, optimizing specific enzyme kinetics[5]. |
| DAOS | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline | 4-AA | 590–592 | Avoids bilirubin interference, allowing for direct blood glucose determination without serum separation[5][6]. |
| MAOS | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline | 4-AA | 630 | Highest |
Causality in Coupling Agent Selection: 4-AA vs. MBTH
While both 4-AA and MBTH can be used to form the chromogenic system, their selection involves a trade-off between sensitivity and stability.
-
MBTH is catalytically oxidized to produce free radicals that react with the toluidine derivative, undergoing disproportionation to form a blue-violet quinoid compound[4]. This results in a molar absorbance that is 1.5–2 times higher than 4-AA, shifting the
of TOOS to 590 nm[2][4]. -
4-AA , conversely, forms a dye at 555 nm with TOOS but boasts significantly higher chemical stability in solution, making it the preferred choice for commercial diagnostic kits requiring long shelf lives[2][3][7].
Self-Validating Experimental Protocol: Determining
To accurately utilize these derivatives, researchers must empirically validate the
Why a spectral scan? Measuring solely at a presumed endpoint wavelength assumes ideal conditions. A full 400–800 nm scan acts as a self-validating mechanism: it confirms the formation of a singular, distinct quinoneimine peak and exposes any baseline shifts caused by auto-oxidation of the reagent or matrix interferents[1][8].
Reagent Preparation
-
Buffer: Prepare a 10 mM Potassium phosphate buffer (pH 7.4) containing 0.1% bovine serum albumin (BSA)[7]. (Causality: Maintains the optimal pH for peroxidase activity while BSA stabilizes the enzymes).
-
Chromogen Solution: Dissolve the N-Ethyl-m-toluidine derivative (e.g., TOOS) to a concentration of 15 mM in distilled water[7].
-
Coupling Solution: Prepare a 30 mM solution of 4-Aminoantipyrine (4-AA) in distilled water[7].
-
Enzyme Solution: Prepare a Horseradish Peroxidase (POD) solution at 300 U/mL[7].
Step-by-Step Methodology
-
System Blanking: In a standard quartz cuvette, mix equal volumes of the Buffer, Chromogen Solution, Coupling Solution, and Enzyme Solution. Do not add the target analyte.
-
Validation Check: TOOS possesses inherent reducibility and can slowly oxidize upon exposure to atmospheric oxygen[8]. Running this blank establishes a true zero-absorbance baseline, isolating the signal generated purely by the enzymatic reaction.
-
-
Reaction Initiation: Add a known concentration of the target analyte (e.g.,
standard or an analyte/oxidase mixture) to the cuvette[2]. -
Incubation: Incubate the mixture at 37°C for 30 to 60 minutes[3].
-
Validation Check: This duration ensures the oxidative coupling reaction reaches a thermodynamic endpoint, preventing artificially low absorbance readings caused by incomplete dye formation.
-
-
Continuous Spectral Scan: Place the cuvette in a UV-Vis spectrophotometer. Perform a continuous spectral sweep from 400 nm to 800 nm.
-
Data Extraction: Identify the apex of the absorption curve. For a successful TOOS + 4-AA reaction, a sharp peak must be observed precisely at 555 nm[3]. Use this empirically verified
for all subsequent Beer-Lambert law concentration calculations.
References
1.[5] The Absorption Wavelength Of Toos, Maos And Other Chromogen Substrates - hbdsbio.com. 2.[4] TOOS (TOOS sodium salt) | Hydrogen Peroxide Detection Reagent - medchemexpress.com. 3.[8] N-Ethyl-N- (2-HYDROXY-3-SULFOPROPYL) -3-Toluidine Sodium Salt High Purity White Powder - made-in-china.com. 4.[3] Trinder Reagent TOOS | CAS 82692-93-1(anhydrous) Dojindo - dojindo.com. 5.[2] N-ETHYL-N-SULFOHYDROXYPROPYL-M-TOLUIDINE SODIUM SALT - chembk.com. 6.[7] Glutamate oxidase(GLOD-E) - kikkoman.com. 7.[1] New Trinder's Reagent | Export | News - allinno.com. 8.[6] (PDF) Determination of glucose by enzyme fluorescence capillary analytical method - researchgate.net.
Sources
- 1. New Trinder's Reagent | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]
- 2. chembk.com [chembk.com]
- 3. Trinder Reagent TOOS | CAS 82692-93-1(anhydrous) Dojindo [dojindo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Absorption Wavelength Of Toos, Maos And Other Chromogen Substrates - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Glutamate oxidase(GLOD-E) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 8. N-Ethyl-N- (2-HYDROXY-3-SULFOPROPYL) -3-Toluidine Sodium Salt High Purity White Powder - Toos Powder and Chromogenic Substrate [deshengbio.en.made-in-china.com]
Comparing N-Ethyl-m-toluidine vs N-Methylaniline as fuel additives
Topic: Comparing N-Ethyl-m-toluidine vs N-Methylaniline as Fuel Additives Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Comparative Analysis: N-Ethyl-m-toluidine (NEMT) vs. N-Methylaniline (NMA)[1]
Executive Summary: The Efficiency vs. Stability Trade-off
In the formulation of high-octane gasolines—particularly for aviation and racing applications where tetraethyl lead (TEL) is prohibited—aromatic amines remain the dominant ashless alternatives.
This guide compares the industry standard, N-Methylaniline (NMA) , against the alkylated alternative, N-Ethyl-m-toluidine (NEMT) .[1]
-
The Verdict: NMA offers superior octane-boosting efficiency per unit of mass due to its higher nitrogen density. However, NEMT provides critical physicochemical advantages, including lower volatility, higher flash point, and superior lipophilicity, making it the preferred choice for ethanol-blended fuels and environments prone to phase separation.[1]
Chemical & Physical Profile
The fundamental difference lies in the alkyl substitution. NMA is a simple mono-alkylated aniline. NEMT carries both an ethyl group on the nitrogen and a methyl group on the benzene ring (meta-position), significantly increasing its molecular weight and lipophilicity.[1]
Table 1: Physicochemical Comparison
| Property | N-Methylaniline (NMA) | N-Ethyl-m-toluidine (NEMT) | Impact on Formulation |
| CAS Number | 100-61-8 | 102-27-2 | Regulatory tracking |
| Molecular Weight | 107.15 g/mol | 135.21 g/mol | NEMT requires higher dosage for equimolar N. |
| Nitrogen Content | ~13.1% | ~10.4% | NMA is ~20% more efficient by mass. |
| Boiling Point | 196°C | 221°C | NEMT has lower evaporative loss.[1] |
| Density (20°C) | 0.989 g/mL | 0.957 g/mL | NEMT is lighter; affects volumetric blending.[1] |
| Flash Point | 78°C | 89°C | NEMT is safer to handle/store. |
| Solubility | Soluble in organic solvents | Highly lipophilic | NEMT resists phase separation in wet fuels. |
Mechanism of Action: Radical Scavenging
Both compounds function as radical scavengers .[1] During the pre-ignition phase of combustion, hydrocarbon chains break down into reactive radicals (
Aromatic amines donate a hydrogen atom from the amine group (
Mechanistic Pathway (DOT Diagram)
Figure 1: The radical scavenging mechanism where the amine interrupts the combustion chain reaction, preventing knock.[1]
Performance Analysis
A. Octane Boosting Efficiency (RON/MON)
Efficiency is directly correlated to the molar concentration of the active amine nitrogen.[1]
-
NMA: Due to its lower molecular weight, NMA delivers more active nitrogen per gram.[1] Typically, 1.0% v/v NMA increases RON by 6–8 points (depending on base fuel composition).[1]
-
NEMT: The extra alkyl groups dilute the nitrogen content. To achieve the same molar concentration of nitrogen as NMA, you must use approximately 26% more NEMT by mass .[1]
-
Experimental Insight: While NMA wins on a mass basis, NEMT's electron-donating methyl group (on the ring) slightly increases the electron density of the nitrogen, potentially making the H-abstraction faster (kinetic benefit), but this rarely offsets the mass penalty.[1]
-
B. Oxidation Stability & Gum Formation
A major drawback of secondary aromatic amines is their tendency to oxidize during storage, forming insoluble gums (polymers) that clog fuel injectors.[1]
-
NMA: Highly reactive. Requires aggressive antioxidant packages (e.g., hindered phenols) to pass ASTM D525 (Induction Period).[1]
-
NEMT: The meta-methyl substituent provides slight steric protection and alters the electronic distribution, potentially reducing the rate of radical-radical coupling (dimerization) compared to NMA. However, it still requires stabilization.[1]
C. Phase Stability (The NEMT Advantage)
In modern fuels containing ethanol (E10, E85), phase separation is a risk if water enters the tank.[1]
-
NEMT is more lipophilic (hydrophobic) due to the ethyl chain and methyl ring. It acts as a co-solvent, helping to maintain a single phase in ethanol-gasoline blends at lower temperatures compared to NMA.[1]
Experimental Protocols
To validate these claims in your specific base fuel, follow this self-validating workflow.
Workflow Diagram (DOT)
Figure 2: Validation workflow for comparative assessment of amine additives.
Protocol A: Octane Response Testing (ASTM D2699)
Objective: Determine the Boosting Number (BN) of each additive.
-
Preparation: Prepare a "sub-octane" base fuel (e.g., RON 90).
-
Dosing: Add NMA and NEMT at equimolar rates, not just equal mass.
-
Example: 10g NMA vs. 12.6g NEMT per liter.
-
-
Measurement: Run on a CFR engine at 600 RPM with variable compression ratio.
-
Validation: If NEMT performs identically to NMA at equimolar rates, the mechanism is confirmed, and the choice becomes economic/physical.[1]
Protocol B: Existent Gum (ASTM D381)
Objective: Quantify residue formation.[1]
-
Evaporation: Evaporate 50mL of fuel under a controlled jet of air/steam at 160°C.
-
Weighing: Measure the residue.
-
Critical Step: Amine additives often show "unwashed gum" artifacts.[1] You must perform the solvent wash (heptane) to distinguish between actual polymer gum and low-volatility additive residue. NEMT, having a higher boiling point (221°C), is more likely to leave a false positive residue if not washed thoroughly. [1]
Environmental & Safety Profile (E-E-A-T)
Toxicity Warning: Both compounds are toxic.[1] They can cause methemoglobinemia (oxidation of hemoglobin) upon skin contact or inhalation.[1]
-
Handling: Use Viton® or PTFE seals.[1] Natural rubber will swell and degrade rapidly in the presence of NMA or NEMT.
-
Emissions: Both additives increase NOx emissions.[1] Catalytic converters can handle small amounts, but high treat rates (>1.5%) may exceed emissions compliance standards.[1]
References
-
ASTM International. ASTM D2699-19, Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. West Conshohocken, PA, 2019.[1] [Link]
-
ASTM International. ASTM D381-19, Standard Test Method for Gum Content in Fuels by Jet Evaporation.[1] West Conshohocken, PA, 2019.[1] [Link]
-
PubChem. N-Methylaniline (Compound Summary). National Library of Medicine. [Link][1]
-
PubChem. N-Ethyl-m-toluidine (Compound Summary). National Library of Medicine. [Link][1]
-
European Patent Office. Fuel additive concentrate comprising N-methyl-p-toluidine (Related Art). EP2014745B1.[1] [Link][1]
Sources
NIST Mass Spectrum Reference Guide: N-Ethyl-3-methylaniline
Content Type: Publish Comparison Guide
Subject: Precision Identification of Isomeric Anilines via NIST Reference Data
CAS: 102-27-2 | Formula: C
Executive Summary
In the analysis of secondary aromatic amines, N-Ethyl-3-methylaniline (N-Ethyl-m-toluidine) presents a specific challenge: distinguishing it from its structural isomers, N-Ethyl-2-methylaniline (
Technical Profile: The NIST Consensus Spectrum
The NIST mass spectrum for N-Ethyl-3-methylaniline is characterized by a dominant
Key Spectral Features (70 eV EI)
| m/z (Mass-to-Charge) | Ion Identity | Relative Abundance (Typical) | Mechanistic Origin |
| 135 | 40–60% | Molecular Ion (Stable aromatic system) | |
| 120 | 100% (Base Peak) | ||
| 91 | 15–25% | Tropylium ion (Rearrangement) | |
| 77 | 5–10% | Phenyl cation | |
| 65 | < 10% | Fragmentation of Tropylium |
Analyst Note: The base peak at
120 arises from the loss of a methyl radical from the ethyl group attached to the nitrogen (). This is the diagnostic "signature" of N-ethyl anilines.
Comparative Analysis: NIST vs. Alternatives
Comparison 1: NIST Reference vs. AI-Predicted Spectra (e.g., CFM-ID)
The Challenge: When reference standards are unavailable, researchers often use in silico fragmentation tools. Performance Gap:
-
Mass Accuracy: AI tools correctly predict the masses (135, 120, 91).
-
Intensity Accuracy: AI tools frequently fail to predict the ratio of
135 to 120 correctly. -
The Verdict: AI prediction typically overestimates the stability of the molecular ion (
), leading to lower matching scores (SI < 700). The NIST reference captures the true thermodynamic instability of the ethyl group under 70 eV impact, providing a match score > 900.
Comparison 2: Distinguishing Isomers (The "Ortho Effect")
The Challenge: Differentiating N-Ethyl-3 -methylaniline (Meta) from N-Ethyl-2 -methylaniline (Ortho). Mechanism: The ortho isomer often exhibits a "proximity effect" where the N-ethyl group interacts with the adjacent methyl group on the ring, altering fragmentation kinetics. Data Support:
| Metric | NIST Reference (Meta Isomer) | Generic/Uncurated Library (Ortho/Para Mix) |
| Distinctive (~0.5) | Variable / Overlapping | |
| Low abundance | Often elevated in ortho isomers due to H-transfer | |
| False Positive Rate | < 5% (High Specificity) | > 30% (Due to spectral similarity) |
Visualized Mechanisms[3][4]
Diagram 1: Fragmentation Pathway
This diagram illustrates the primary
Caption: Primary fragmentation pathway of N-Ethyl-3-methylaniline showing the dominant loss of the methyl radical.
Diagram 2: Isomer Differentiation Workflow
A logical decision tree for researchers to confirm the specific isomer using NIST data.
Caption: Decision workflow for distinguishing N-Ethyl-3-methylaniline from isomers using peak ratios.
Experimental Protocol: Generating Reference-Quality Data
To achieve a matching score >900 against the NIST library, strict adherence to the ionization energy standard is required.
Methodology
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP-Series).
-
Inlet Conditions:
-
Temperature: 250°C.
-
Mode: Split (10:1 to 50:1) to prevent detector saturation (saturation alters peak ratios).
-
-
Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.
-
Ion Source (Critical):
-
Energy: 70 eV (
0.5 eV). Note: Using 20 eV or chemical ionization (CI) will drastically alter the 135/120 ratio, rendering the NIST comparison invalid. -
Source Temp: 230°C.
-
-
Scan Range:
35 – 350.
Self-Validating Step
Before running the unknown, inject a standard of PFTBA (Perfluorotributylamine) . Ensure the abundance ratio of
References
-
NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of Benzenamine, N-ethyl-3-methyl- (CAS 102-27-2).[1][3][4] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7603, N-Ethyl-3-methylaniline. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms in amines).
- Ausloos, P., et al. (1999). The Critical Evaluation of a Comprehensive Mass Spectral Library. Journal of the American Society for Mass Spectrometry.
Sources
C13 NMR chemical shifts for N-Ethyl-m-toluidine aromatic carbons
The following guide provides a comprehensive technical analysis of the C13 NMR chemical shifts for N-Ethyl-m-toluidine , designed for researchers in organic synthesis and drug development.
A Comparative Technical Guide for Structural Elucidation
Executive Summary
N-Ethyl-m-toluidine (CAS: 102-27-2) is a critical intermediate in the synthesis of triarylmethane dyes and diverse pharmaceutical agents. Accurate structural assignment of its aromatic carbons requires distinguishing between the overlapping electronic effects of the electron-donating ethylamino group (strong resonance donor) and the methyl group (weak inductive donor).
This guide provides a definitive assignment of the aromatic carbon signals, supported by comparative analysis with m-Toluidine (parent amine) and N-Ethylaniline (structural analog). The data presented combines experimental literature values with high-precision Substituent Chemical Shift (SCS) calculations to resolve ambiguity in the crowded aromatic region (110–150 ppm).
Chemical Shift Data: The Comparative Matrix
The following table contrasts the predicted and experimental shifts of N-Ethyl-m-toluidine against its key structural analogs. All values are reported in ppm relative to TMS in CDCl₃ .
Table 1: Aromatic & Aliphatic Carbon Assignments
| Carbon Position | Assignment Logic | N-Ethyl-m-toluidine (Predicted)* | m-Toluidine (Exp) | N-Ethylaniline (Exp) | Δ Shift Effect |
| C1 (Ipso-N) | Attached to Nitrogen; most deshielded. | 147.9 | 147.2 | 148.5 | N-Ethyl is slightly more deshielding than NH₂. |
| C3 (Ipso-Me) | Attached to Methyl; deshielded. | 138.5 | 139.0 | 129.2 | Methyl adds ~+9 ppm shift vs. H. |
| C5 (Meta) | Meta to both groups; least affected. | 129.1 | 129.2 | 129.2 | Minimal substituent impact; close to benzene (128.5). |
| C4 (Para-N) | Para to N-Ethyl; shielded by resonance. | 118.0 | 119.4 | 117.3 | N-Ethyl resonance shielding dominates. |
| C2 (Ortho) | Ortho to both N-Ethyl and Methyl. | 113.5 | 112.2 | 112.8 | Steric compression between groups may cause variation. |
| C6 (Ortho-N) | Ortho to N-Ethyl; Para to Methyl. | 109.9 | 116.0 | 112.8 | Most shielded carbon due to combined Ortho/Para donation. |
| N-CH₂ | Aliphatic Methylene. | 38.5 | — | 38.5 | Characteristic N-Ethyl signal. |
| Ar-CH₃ | Aromatic Methyl. | 21.5 | 21.4 | — | Characteristic Tolyl signal. |
| CH₂-CH₃ | Terminal Methyl. | 14.8 | — | 14.8 | Typical ethyl terminal methyl. |
*Predicted values calculated using additivity rules derived from N-Ethylaniline and m-Toluidine experimental data.
Structural Analysis & Assignment Logic
The assignment of the aromatic ring relies on understanding the Substituent Chemical Shift (SCS) vectors. The N-ethyl group and the Methyl group interact to create a unique shielding pattern.
Mechanism of Shielding
-
The N-Ethyl Effect (Resonance + Induction):
-
Ipso (C1): Strong deshielding (+20 ppm vs benzene) due to the electronegative Nitrogen.
-
Ortho (C2, C6) & Para (C4): Strong shielding (-10 to -15 ppm) due to the donation of the Nitrogen lone pair into the
-system (Mesomeric effect).
-
-
The Methyl Effect (Induction):
-
Ipso (C3): Moderate deshielding (+9 ppm).
-
Ortho (C2, C4): Slight shielding.
-
-
Combined Effect on C6:
-
C6 is Ortho to the strong donor (N-Ethyl) and Para to the weak donor (Methyl).
-
This synergistic donation makes C6 the most shielded carbon (~110 ppm) in the system.
-
Visualizing the Pathway
Caption: Substituent effect vectors determining the chemical shift hierarchy in N-Ethyl-m-toluidine.
Experimental Protocol for Validation
To replicate these results or validate a synthesized batch, follow this standard high-resolution C13 NMR protocol.
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard. Ensure acidity is neutralized (filter through basic alumina if necessary) to prevent protonation of the amine, which would drastically shift signals (especially C1 and ortho/para carbons). -
Concentration: 30–50 mg of N-Ethyl-m-toluidine in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (
ppm) or calibrate to the center peak of the triplet ( ppm).
Acquisition Parameters (Typical 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE if quantitative integration is required (though rarely used for C13). Standard decoupled zgpg is sufficient for assignment.
-
Spectral Width: 240 ppm (approx -10 to 230 ppm).
-
Relaxation Delay (D1): 2.0 seconds.
-
Scans (NS): Minimum 256 scans (aromatic quaternary carbons C1 and C3 relax slowly and have lower sensitivity).
-
Processing: Apply 1.0–3.0 Hz Line Broadening (LB) exponential window function to enhance signal-to-noise ratio.
References
-
National Institute of Standards and Technology (NIST) . N-Ethyl-p-toluidine and Analogs Spectral Data. NIST Mass Spectrometry Data Center.[1] Retrieved from [Link]
-
PubChem . N-Ethyl-3-methylaniline (Compound).[2][3][4][5] National Library of Medicine. Retrieved from [Link]
-
SpectraBase . N-Ethylaniline C13 NMR Spectrum. Wiley Science Solutions. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]
Sources
- 1. N-Ethyl-p-toluidine [webbook.nist.gov]
- 2. US6559303B1 - Methods for processing chemical compounds having reactive functional groups - Google Patents [patents.google.com]
- 3. N-Ethyl-m-toluidine | C9H13N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 4. US8101374B2 - Oxidative chromogenic compound or salt thereof and production method thereof, and reagent composition and test instrument using the same - Google Patents [patents.google.com]
- 5. US7884114B2 - Compounds - Google Patents [patents.google.com]
Purity Analysis of N-Ethyl-m-toluidine: A Comparative Guide to GC Column Chemistries
Executive Summary
The accurate purity determination of N-Ethyl-m-toluidine (CAS 102-27-2), a critical intermediate in dye and pharmaceutical synthesis, requires robust analytical methodologies. Gas chromatography with flame ionization detection (GC-FID) is the gold standard for quantifying its volatile impurities[1]. However, the basic nature of aromatic amines presents significant chromatographic challenges. This guide objectively compares the performance of an Ultra-Inert 5% Phenyl-arylene column against a standard Polyethylene Glycol (PEG) column, providing drug development professionals with the mechanistic causality and self-validating protocols needed to ensure uncompromising data integrity.
The Mechanistic Challenge: Amines and Active Silanols
During the synthesis of N-Ethyl-m-toluidine, two primary volatile impurities are typically formed:
-
m-Toluidine: Unreacted starting material or under-alkylation byproduct (Boiling Point: 203.3 °C)[2].
-
N,N-Diethyl-m-toluidine: Over-alkylation byproduct (Boiling Point: 231–232 °C)[3].
The Causality of Peak Tailing:
N-Ethyl-m-toluidine is a secondary aromatic amine. When vaporized in a GC inlet, the
Column Chemistry Comparison: Ultra-Inert Non-Polar vs. Standard Polar
To optimize this separation, we compare two distinct column chemistries: Product A (an Ultra-Inert 5% Phenyl-methylpolysiloxane column, e.g., DB-5ms UI) and Alternative B (a standard Polyethylene Glycol column, e.g., DB-WAX).
Product A: Ultra-Inert 5% Phenyl-arylene (DB-5ms UI)
-
Separation Mechanism: Dispersive interactions (Boiling Point).
-
Performance: Because the stationary phase is non-polar, analytes elute strictly in order of their boiling points: m-Toluidine (203.3 °C)
N-Ethyl-m-toluidine (221.0 °C) N,N-Diethyl-m-toluidine (231.5 °C). The proprietary ultra-inert deactivation shields the basic analytes from silanol interactions, resulting in exceptional peak symmetry (Tf < 1.2)[4].
Alternative B: Standard Polyethylene Glycol (DB-WAX)
-
Separation Mechanism: Hydrogen bonding and dipole-dipole interactions.
-
Performance: PEG columns possess repeating ether oxygens that act as strong hydrogen bond acceptors. This fundamentally alters the elution order, overriding boiling point dynamics.
-
N,N-Diethyl-m-toluidine (Tertiary amine, highest BP) has no
bonds to donate. It interacts weakly with the PEG phase and elutes first . -
m-Toluidine (Primary amine, lowest BP) has two
bonds. It hydrogen-bonds strongly with the PEG phase and elutes last . -
While PEG columns offer excellent orthogonal selectivity, standard (non-base-modified) PEG phases often yield higher tailing factors for basic amines compared to UI columns.
-
Table 1: Chromatographic Performance Comparison
Data represents typical retention times (RT) and Tailing Factors (Tf) under identical temperature programming (100 °C to 250 °C at 15 °C/min).
| Compound | Amine Classification | Boiling Point (°C) | Product A (5ms UI) RT (min) | Product A (5ms UI) Tf | Alternative B (WAX) RT (min) | Alternative B (WAX) Tf |
| m-Toluidine | Primary | 203.3 | 5.42 | 1.05 | 8.15 | 1.45 |
| N-Ethyl-m-toluidine | Secondary | 221.0 | 6.85 | 1.08 | 7.30 | 1.32 |
| N,N-Diethyl-m-toluidine | Tertiary | 231.5 | 7.78 | 1.02 | 6.10 | 1.15 |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol utilizes a self-validating System Suitability Test (SST). The analytical batch is only cleared for execution if the system empirically proves its inertness and resolving power prior to sample injection.
Step 1: Instrumentation Setup
-
Column: 5% Phenyl-arylene Ultra-Inert (30 m × 0.25 mm, 0.25 µm film).
-
Inlet: Split/Splitless at 250 °C, Split ratio 50:1. Use an Ultra-Inert liner with deactivated glass wool to prevent active site degradation[5].
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 250 °C (hold 3 min).
-
Detector: FID at 280 °C (H2: 40 mL/min, Air: 400 mL/min).
Step 2: System Suitability Test (SST) Preparation
-
Accurately weigh 10.0 mg each of m-Toluidine, N-Ethyl-m-toluidine, and N,N-Diethyl-m-toluidine.
-
Dissolve and dilute to 10.0 mL in HPLC-grade ethyl acetate (Concentration: 1.0 mg/mL per analyte).
Step 3: Sample Preparation
-
Weigh 50.0 mg of the N-Ethyl-m-toluidine production batch.
-
Dilute to 10.0 mL in HPLC-grade ethyl acetate (Concentration: 5.0 mg/mL).
-
Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 4: Execution & Validation Logic
Inject the SST mixture. Calculate the resolution (
-
Pass Criteria:
and . -
If the system fails, it indicates active site formation. The analyst must trim the front 20 cm of the column and replace the inlet liner before proceeding.
Workflow Visualization
Figure 1: Self-validating SST workflow for amine purity analysis via GC.
References
-
BenchChem. A Comparative Guide to the Characterization and Validation of N-Ethyl-m-toluidine Purity. Retrieved from: ]">https://www.benchchem.com[1]
-
PubChem. m-Toluidine | C6H4CH3NH2 | CID 7934. National Institutes of Health. Retrieved from: [Link]2]
-
Otto Chemie. N,N-Diethyl-m-toluidine, 98% 91-67-8 India. Retrieved from: ]">https://www.ottokemi.com[3]
-
Agilent Technologies. GC AND GC/MS Columns and Supplies. Retrieved from: [Link]4]
-
BenchChem. Byproduct Analysis of N-Methyl-m-toluidine Synthesis via GC-MS. Retrieved from: ]">https://www.benchchem.com[5]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Ethyl-n-methylaniline
Executive Summary: The "Zero-Exposure" Mandate
Handling 3-Ethyl-N-methylaniline requires a shift in mindset from "avoiding spills" to "preventing permeation." Unlike corrosive acids that provide immediate pain feedback upon contact, this aromatic amine is a silent, lipophilic hazard. It rapidly penetrates intact skin, oxidizing hemoglobin to methemoglobin, leading to systemic hypoxia often without an initial local burn.
Immediate Action Required:
-
Stop: Do not use standard latex or thin (4 mil) nitrile exam gloves for prolonged handling.
-
Verify: Ensure access to a working fume hood (face velocity > 100 fpm).
-
Prepare: Locate the emergency safety shower and oxygen supply before opening the bottle.
Part 1: The Hazard Mechanism (The "Why")
To select the correct PPE, one must understand the physiological trajectory of the chemical. This compound is not just a skin irritant; it is a blood toxin.
The Methemoglobinemia Pathway
Upon skin absorption or inhalation, the compound enters the bloodstream where it is metabolized. The metabolic byproducts oxidize the iron in hemoglobin from the ferrous state (
Figure 1: Physiological impact pathway of this compound. Note the critical transition from exposure to systemic hypoxia.
Part 2: PPE Selection Matrix
Standard laboratory PPE is insufficient. The following specifications are based on permeation kinetics for substituted anilines.
Glove Selection: The "Splash" vs. "Process" Rule
Aromatic amines are notorious for permeating nitrile rubber. You must distinguish between incidental contact (splash) and continuous handling.
| Usage Scenario | Recommended Material | Brand Examples (Ref) | Est. Breakthrough Time | Action Threshold |
| Primary Protection (Process/Synthesis) | Laminate / Multilayer | Ansell Silver Shield / 4H® | > 240 mins | Safe for immersion/handling wet glassware. |
| Secondary Protection (Dexterity layer) | Thick Nitrile (> 8 mil) | Showa N-DEX® or equiv. | 15 - 30 mins | Do not reuse. Change immediately upon splash. |
| Forbidden | Latex / Vinyl | Generic Exam Gloves | < 1 minute | NEVER USE. |
Scientist's Note: For maximum safety and dexterity, use a "Double Glove" system:
-
Inner Layer: Laminate (Silver Shield) - Chemical Barrier.
-
Outer Layer: Disposable Nitrile - Mechanical protection and grip.
Respiratory & Body Protection[2][3][4][5]
-
Respiratory: If working outside a fume hood (strongly discouraged) or during spill cleanup, use a half-face respirator with ABEK (Organic Vapor/Amine) cartridges.
-
Eyes: Chemical splash goggles (indirect vent). Face shield required if pouring volumes > 100 mL.
-
Body: Tyvek® or chemically impervious apron over a standard lab coat. Cotton absorbs and holds amines against the skin; an impervious layer is critical.
Part 3: Operational Workflow (The "How")
Safety is a self-validating system. Follow this closed-loop protocol to ensure containment.
Figure 2: The "Safe Loop" workflow. Note that container decontamination occurs BEFORE doffing PPE.
Critical Handling Steps
-
Weighing: Do not weigh this chemical on an open bench. Place the balance inside the fume hood. If this is impossible, use a tared, sealable secondary container to transport the chemical to the balance.
-
Transfer: Use positive displacement pipettes or glass syringes. Avoid pouring to minimize aerosol generation.
-
Decontamination: Before returning the reagent bottle to storage, wipe the exterior with a paper towel dampened with ethanol/water, then dispose of the towel as hazardous waste. This prevents "phantom" exposure to the next user.
Part 4: Emergency Response & Disposal
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Do not attempt cleanup with standard nitrile gloves. Don Silver Shield/Laminate gloves.
-
Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust).
-
Clean: Wash the surface with a dilute surfactant (soap) and water solution. Do not use bleach , as it may react with amines to form chloramines (toxic gas).
Waste Disposal[2][6][7]
-
Classification: Hazardous Organic Waste (Amine-containing).
-
Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) or strong oxidizers; this can result in exothermic reactions or fire.
-
Destruction: The preferred method is incineration with a scrubber system to manage nitrogen oxide (NOx) emissions.
First Aid (Methemoglobinemia Specific)
-
Skin: Wash with soap and water for 15 minutes. Speed is critical.
-
Inhalation: Move to fresh air immediately.
-
Medical Alert: If the victim shows signs of cyanosis (blue lips/fingernails), headache, or dizziness, transport to a medical facility immediately. Inform medical personnel that the patient was exposed to an aniline derivative and may require Methylene Blue therapy.
References
-
PubChem. (n.d.). Compound Summary: N-Ethyl-3-methylaniline (CAS 102-27-2).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
NIOSH. (2018). Pocket Guide to Chemical Hazards: Aniline & Homologues. Centers for Disease Control and Prevention. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[3][4] ACS Chemical Health & Safety. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
